PD 158771
Description
Properties
CAS No. |
189152-50-9 |
|---|---|
Molecular Formula |
C22H31N5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-[2-(4-phenylpiperazin-1-yl)ethyl]cyclohexyl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H31N5/c1-2-5-21(6-3-1)27-17-15-26(16-18-27)14-11-19-7-9-20(10-8-19)25-22-23-12-4-13-24-22/h1-6,12-13,19-20H,7-11,14-18H2,(H,23,24,25) |
InChI Key |
OUUMPVSFLSOGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=CC=CC=C3)NC4=NC=CC=N4 |
Synonyms |
(4-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexyl)pyrimidin-2-ylamine PD 158771 PD-158771 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: PD 158771's Partial Agonism at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 158771 is a novel pharmacological agent characterized as a partial agonist at both dopamine (B1211576) D2 and D3 receptors, exhibiting weak intrinsic activity.[1] This profile suggests its potential as a modulator of the dopaminergic system, with possible therapeutic applications in neuropsychiatric disorders where a stabilization of dopamine signaling is desired. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its receptor binding and functional activity. Detailed experimental protocols for the key assays used to characterize such compounds are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
Dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the treatment of various neurological and psychiatric conditions. While D2 receptors are widely distributed in the brain, D3 receptors are more localized to limbic regions, suggesting distinct roles in motor control, cognition, and reward. Partial agonists at these receptors offer a nuanced therapeutic approach compared to full agonists or antagonists. By providing a submaximal response in the absence of the endogenous ligand (dopamine) and competing with the endogenous ligand when its levels are high, partial agonists can act as functional stabilizers of neurotransmission.
This compound has been identified as such a molecule, demonstrating a preclinical behavioral profile consistent with potential antipsychotic efficacy.[1] It has been shown to selectively activate brain dopamine autoreceptors, which are primarily of the D2 and D3 subtype, leading to a reduction in dopamine synthesis and release.[1] This guide will delve into the specific quantitative pharmacology of this compound and the methodologies used to elucidate its mechanism of action.
Quantitative Pharmacology of this compound
Receptor Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity of this compound at Dopamine D2 and D3 Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]Spiperone | Data not available |
| Dopamine D3 | [³H]Spiperone | Data not available |
Functional Potency (EC50) and Intrinsic Activity
Functional potency (EC50) is the concentration of a ligand that produces 50% of its maximal effect in a functional assay. Intrinsic activity (or efficacy) refers to the ability of a ligand to activate the receptor and elicit a cellular response, and it is often expressed as a percentage of the response to the endogenous full agonist, dopamine. For a partial agonist, this value will be between 0% and 100%.
Table 2: Functional Activity of this compound at Dopamine D2 and D3 Receptors
| Receptor Subtype | Assay Type | Parameter | Value |
| Dopamine D2 | cAMP Accumulation | EC50 (nM) | Data not available |
| Intrinsic Activity (%) | Data not available | ||
| Dopamine D3 | cAMP Accumulation | EC50 (nM) | Data not available |
| Intrinsic Activity (%) | Data not available | ||
| Dopamine D2 | [³⁵S]GTPγS Binding | EC50 (nM) | Data not available |
| Intrinsic Activity (%) | Data not available | ||
| Dopamine D3 | [³⁵S]GTPγS Binding | EC50 (nM) | Data not available |
| Intrinsic Activity (%) | Data not available |
Experimental Protocols
The characterization of a dopamine receptor partial agonist like this compound involves a series of in vitro assays to determine its binding and functional properties. The following are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound at dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]Spiperone).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Since D2 and D3 receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Objective: To determine the EC50 and intrinsic activity of this compound at dopamine D2 and D3 receptors.
Materials:
-
Cells stably expressing human dopamine D2 or D3 receptors.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Dopamine (full agonist control).
-
Cell culture medium.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells. To measure the inhibitory effect, co-stimulate the cells with a fixed concentration of forskolin. Include control wells with forskolin alone (for maximal stimulation) and with a full agonist (dopamine) plus forskolin.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. For inhibition of forskolin-stimulated cAMP accumulation, the data will show a downward curve. Calculate the EC50 from this curve. The intrinsic activity is calculated as the maximal inhibition produced by this compound as a percentage of the maximal inhibition produced by dopamine.
Signaling Pathways
Dopamine D2 and D3 receptors are coupled to the Gi/o family of G proteins. Upon activation by an agonist or partial agonist like this compound, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate various downstream effector systems.
The primary signaling pathway for Gi/o-coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition can have widespread effects on cellular function, including gene expression and ion channel activity.
In addition to the canonical cAMP pathway, the Gβγ subunits can also activate other signaling cascades, such as phospholipase C (PLC) and certain ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels, GIRKs). The activation of these pathways can further contribute to the overall cellular response to D2/D3 receptor stimulation.
Conclusion
This compound is a dopamine D2 and D3 receptor partial agonist with a preclinical profile suggesting potential for the treatment of psychosis. Its weak intrinsic activity indicates that it may act as a modulator of dopaminergic activity, offering a stabilizing effect on neurotransmission. A complete understanding of its pharmacological profile requires detailed in vitro characterization to determine its binding affinity, functional potency, and intrinsic activity at both D2 and D3 receptors. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and other dopamine receptor modulators. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
The Serotonin 5-HT(1A) Receptor Agonist Profile of PD 158771: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the serotonin (B10506) 5-HT(1A) receptor agonist activity of the compound PD 158771. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to serve as a resource for professionals in neuroscience and drug development.
Core Pharmacological Data of this compound
This compound is a compound that has been investigated for its potential as an antipsychotic agent, exhibiting a mixed pharmacology with activity at both dopamine (B1211576) and serotonin receptors.[1] A key feature of its profile is its high affinity for the serotonin 5-HT(1A) receptor, where it is characterized as an agonist.[1][2]
In Vitro Receptor Binding Affinity
The binding affinity of this compound to various receptors has been determined through radioligand binding assays. The compound shows high affinity for both human and rat 5-HT(1A) receptors.[1] The inhibition constants (Ki) are summarized in the table below.
| Receptor Target | Species/System | Radioligand | Ki (nM) | Reference |
| 5-HT(1A) | Cloned Human | [³H]8-OH-DPAT | 2.6 | [1] |
| 5-HT(1A) | Rat Hippocampus | [³H]8-OH-DPAT | 3.5 | [1] |
| Dopamine D2L | Human (CHO cells) | [³H]Spiperone | 5.2 | [1] |
| Dopamine D3 | Human (CHO cells) | [³H]Spiperone | 13.7 | [1] |
| Dopamine D4.2 | Human (CHO cells) | [³H]Spiperone | 34.8 | [1] |
| 5-HT(2A) | Rat Cortex | [³H]Ketanserin | 24.5 | [1] |
| α1-Adrenergic | Rat Brain | [³H]Prazosin | 43 | [1] |
| Histamine H1 | Guinea Pig Cerebellum | [³H]Pyrilamine | 30 (IC50) | [1] |
| Sigma (σ)-1 | Guinea Pig Brain | [³H]DTG | 24.5 | [1] |
Table 1: In Vitro Receptor Binding Profile of this compound.
In Vivo Evidence of 5-HT(1A) Agonist Activity
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of a 5-HT(1A) agonist like this compound and the methods used to characterize it, the following diagrams illustrate the primary signaling cascade and a standard experimental workflow.
References
The Compound PD 158771: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD 158771 is a novel pharmacological agent identified as a potential atypical antipsychotic. Developed by Parke-Davis Pharmaceutical Research, this compound exhibits a unique and promising receptor interaction profile, characterized by partial agonism at dopamine (B1211576) D2 and D3 receptors and full agonism at the serotonin (B10506) 5-HT1A receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and detailed pharmacological properties of this compound, presenting key quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams.
Discovery and History
This compound emerged from research programs at Parke-Davis (now a subsidiary of Pfizer) in the late 1990s, a period marked by an intensive search for "atypical" antipsychotic drugs. The goal was to develop agents with efficacy against the positive symptoms of schizophrenia, similar to traditional antipsychotics, but with a reduced liability for extrapyramidal side effects (EPS) and a potential for improved efficacy on negative and cognitive symptoms. The prevailing hypothesis at the time was that a combination of dopamine D2 receptor modulation and serotonin 5-HT1A receptor agonism could achieve this desired profile. This compound was synthesized and identified as a lead compound within a series of aminopyrimidines designed to possess high affinity for both dopamine and serotonin receptors[1][2][3]. Its development was part of a broader effort in the pharmaceutical industry to move beyond simple D2 receptor antagonism and explore more nuanced mechanisms of action, such as partial agonism, to achieve a better therapeutic window[4][5].
Chemical Synthesis
This compound belongs to a series of {4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl}pyrimidin-2-ylamines. The synthesis involves the preparation of key intermediates, including trans-4-aminocyclohexylacetic acid, which is crucial for the desired stereochemistry of the final compound. The trans-isomer of this intermediate is the preferred form for the synthesis of this compound[6].
While a detailed, step-by-step synthesis specifically for this compound is not publicly available in a single document, the general synthetic route for this class of compounds has been described[1][2][3]. The synthesis would logically proceed through the coupling of a substituted arylpiperazine moiety with a cyclohexyl-pyrimidin-2-ylamine core. The purification of the trans-isomer of the 4-aminocyclohexylacetic acid intermediate is a critical step to ensure the correct final product configuration[6].
Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. These studies have elucidated its receptor binding affinity, functional activity at key receptors, and its effects on neurotransmitter systems and behavior.
In Vitro Pharmacology
The in vitro profile of this compound reveals its high affinity and specific functional activity at dopamine and serotonin receptors.
Table 1: Receptor Binding Affinity of this compound [7][8][9]
| Receptor | Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |
| Dopamine D₂L | Human | CHO-K1 cells | [³H]N-0437 | 5.2 | - |
| Dopamine D₂L | Human | CHO-K1 cells | [³H]Spiperone | 42 | - |
| Dopamine D₃ | Human | CHO-K1 cells | - | 13.7 | - |
| Dopamine D₄.₂ | Human | CHO-K1 cells | - | 34.8 | - |
| Serotonin 5-HT₁ₐ | Human | Cloned | - | 2.6 | - |
| Serotonin 5-HT₁ₐ | Rat | Hippocampus | - | 3.5 | - |
| Serotonin 5-HT₂ₐ | - | - | - | 24.5 | - |
| α₁-Adrenergic | - | - | - | 43 | - |
| Histamine H₁ | - | - | - | - | 30 |
| Sigma (σ)₁ | - | - | - | 24.5 | - |
Table 2: In Vitro Functional Activity of this compound [7][8][9]
| Receptor | Cell Line | Assay | Parameter | Value |
| Dopamine D₃ | CHO p-5 (hD₃) | [³H]Thymidine Uptake | % Maximal Effect (vs. Quinpirole) | 23% |
| Dopamine D₂L | CHO (hD₂L) | [³H]Thymidine Uptake | % Maximal Effect (vs. Quinpirole) | 60% |
| Dopamine D₂L | CHO (hD₂L) | [³H]Thymidine Uptake | EC₅₀ (nM) | 29 |
In Vivo Pharmacology
In vivo studies in rodents and non-human primates have demonstrated the effects of this compound on brain neurochemistry and behavior, supporting its potential as an atypical antipsychotic.
Table 3: In Vivo Neurochemical Effects of this compound in Rats [7]
| Brain Region | Parameter | Effect |
| Striatum & Mesolimbic | Dopamine Synthesis (GBL-treated) | Dose-related decrease |
| Striatum & Mesolimbic | Dopamine Synthesis (non-GBL-treated) | Dose-related decrease |
| Striatum & Nucleus Accumbens | Extracellular Dopamine | Dose-related decrease |
| Various | Serotonin Synthesis | Decrease |
| Substantia Nigra | Firing of Dopamine Neurons | Partial inhibition |
Table 4: In Vivo Behavioral Effects of this compound [10]
| Species | Behavioral Test | Parameter | Value (mg/kg) | Route |
| Mouse | Spontaneous Locomotor Activity | ED₅₀ | 0.38 | i.p. |
| Rat | Spontaneous Locomotor Activity | ED₅₀ | 1.2 | i.p. |
| Rat | Spontaneous Locomotor Activity | ED₅₀ | 0.16 | s.c. |
| Mouse | Amphetamine-Stimulated Locomotion | ED₅₀ | 0.13 | i.p. |
| Rat | Vogel Conflict Test (Anxiolytic-like) | - | Active | - |
| Rat | Water Wheel Behavioral Despair | - | Inactive | - |
| Squirrel Monkey | Conditioned Avoidance Responding | - | Potent & long-lasting inhibition | - |
| Rat | Catalepsy Induction | - | No catalepsy at 20x locomotor ED₅₀ | - |
| Squirrel & Cebus Monkeys | Extrapyramidal Dysfunction | - | Lower liability than haloperidol | - |
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the modulation of dopamine D2-like and serotonin 5-HT1A receptor signaling pathways. As a partial agonist at D2 and D3 receptors, it can act as a functional antagonist in brain regions with high dopamine levels (like the mesolimbic pathway, implicated in positive symptoms of schizophrenia) and as a functional agonist in regions with low dopamine levels (like the mesocortical pathway, associated with negative and cognitive symptoms)[4]. Its agonist activity at 5-HT1A receptors is also thought to contribute to its antipsychotic and anxiolytic effects, and may mitigate the extrapyramidal side effects associated with strong D2 receptor blockade[11].
Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminopyrimidines with high affinity for both serotonin and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling PD 158771: A Preclinical Antipsychotic Candidate with a Dual-Action Mechanism
For Immediate Release
An in-depth analysis of PD 158771, a novel psychoactive compound, reveals its potential as an atypical antipsychotic agent. This technical guide synthesizes available preclinical data, detailing its chemical properties, mechanism of action, and behavioral effects. Developed by Parke-Davis, this compound distinguishes itself through a dual-action mechanism, functioning as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at serotonin (B10506) 5-HT(1A) receptors. This unique pharmacological profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with conventional antipsychotics.
Chemical Structure and Properties
Mechanism of Action: A Dual Approach to Neuromodulation
This compound exerts its effects by modulating two key neurotransmitter systems implicated in the pathophysiology of psychosis: the dopaminergic and serotonergic systems.
Dopamine D2/D3 Receptor Partial Agonism:
As a partial agonist, this compound acts as a stabilizer of the dopamine system. In brain regions with excessive dopaminergic activity, a hallmark of psychosis, it competes with the endogenous full agonist, dopamine, thereby reducing receptor stimulation. Conversely, in areas with low dopaminergic tone, it provides a moderate level of receptor activation. This dual functionality is hypothesized to contribute to its antipsychotic effects while minimizing the motor side effects (extrapyramidal symptoms) associated with full dopamine receptor antagonists.
Serotonin 5-HT(1A) Receptor Agonism:
Full agonism at 5-HT(1A) receptors is a characteristic shared by several atypical antipsychotic and anxiolytic drugs. Activation of these receptors is known to modulate the release of other neurotransmitters, including dopamine and glutamate, and is associated with anxiolytic and antidepressant effects. The 5-HT(1A) agonism of this compound likely contributes to its overall therapeutic profile, potentially addressing affective symptoms that can accompany psychotic disorders.
Preclinical Efficacy: Behavioral Studies
Preclinical evaluation in rodent and primate models has provided evidence for the potential antipsychotic and anxiolytic effects of this compound.
Quantitative Behavioral Data
| Experiment | Species | Route of Administration | Effect | ED50 | Citation |
| Spontaneous Locomotor Activity | Mouse | Intraperitoneal (i.p.) | Reduction | 0.38 mg/kg | [1] |
| Spontaneous Locomotor Activity | Rat | Intraperitoneal (i.p.) | Reduction | 1.2 mg/kg | [1] |
| Spontaneous Locomotor Activity | Rat | Subcutaneous (s.c.) | Reduction | 0.16 mg/kg | [1] |
| Amphetamine-Stimulated Locomotion | Mouse | Intraperitoneal (i.p.) | Reduction | 0.13 mg/kg | [1] |
| Conditioned Avoidance Responding | Squirrel Monkey | - | Inhibition | Potent and long-lasting | [1] |
Table 1: Summary of in vivo efficacy of this compound in preclinical models.[1]
These studies demonstrate that this compound effectively reduces both spontaneous and stimulant-induced locomotor activity, a common preclinical screen for antipsychotic potential.[1] Furthermore, its potent and sustained inhibition of conditioned avoidance responding in squirrel monkeys is a strong indicator of antipsychotic-like activity.[1]
Importantly, this compound exhibited a favorable side effect profile in these preclinical models. It did not induce catalepsy in rats at doses significantly higher than those required for its primary behavioral effects, and it showed a lower propensity to cause extrapyramidal dysfunction in primates compared to the typical antipsychotic haloperidol.[1]
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of D2/D3 and 5-HT(1A) receptors.
Dopamine D2/D3 Receptor Signaling
As a G-protein coupled receptor (GPCR), the D2 receptor primarily couples to Gαi/o proteins. Partial agonism by this compound would lead to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in cyclic AMP (cAMP) levels compared to a full agonist. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling targets.
Serotonin 5-HT(1A) Receptor Signaling
The 5-HT(1A) receptor also couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, activation of the 5-HT(1A) receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not fully available in the public literature. However, the methodologies likely followed standard practices in behavioral pharmacology.
Spontaneous and Amphetamine-Stimulated Locomotor Activity: These studies typically involve placing rodents in an open-field arena equipped with photobeams to automatically record horizontal and vertical movements. After a habituation period, animals are administered the test compound (this compound) or vehicle, and locomotor activity is recorded for a specified duration. For amphetamine-stimulated locomotion, a psychostimulant such as d-amphetamine is administered after the test compound to induce hyperactivity, and the ability of the test compound to attenuate this effect is measured.
Conditioned Avoidance Responding: This paradigm is a well-established preclinical model for assessing antipsychotic activity. It typically involves training animals (e.g., squirrel monkeys) to perform a specific action (e.g., pressing a lever) to avoid an aversive stimulus (e.g., a mild electric shock) that is preceded by a warning signal (e.g., a light or tone). Antipsychotic drugs selectively suppress the avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is presented.
Conclusion and Future Directions
This compound represents a promising preclinical candidate with a unique dual-action mechanism that targets both dopamine and serotonin systems. The available data suggest potential for antipsychotic efficacy with an improved safety profile over existing medications. However, a comprehensive understanding of this compound is limited by the lack of publicly available information on its precise chemical structure, detailed in vitro pharmacology, and complete experimental protocols. Further research, including the publication of its chemical identity and more extensive preclinical and clinical studies, is necessary to fully evaluate the therapeutic potential of this compound for the treatment of psychotic disorders.
References
PD 158771: A Novel Modulator of Dopaminergic and Serotonergic Pathways for the Potential Treatment of Psychosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Psychosis, a hallmark of several severe mental illnesses, is primarily characterized by a disconnect from reality. Current therapeutic strategies predominantly revolve around the modulation of dopamine (B1211576) D2 receptors. However, these treatments are often associated with significant side effects. This whitepaper explores the preclinical profile of PD 158771, a compound with a unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and an agonist at the serotonin (B10506) 5-HT1A receptor. This combination of activities suggests a potential for antipsychotic efficacy with an improved side-effect profile compared to traditional antipsychotics. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of neuropsychiatric drug development.
Introduction
The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development for decades, positing that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis. Consequently, the majority of clinically effective antipsychotics act as antagonists at the dopamine D2 receptor. While effective in many cases, this mechanism is also linked to a range of undesirable side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia, stemming from the blockade of D2 receptors in the nigrostriatal and tuberoinfundibular pathways, respectively.
The limitations of traditional antipsychotics have spurred the development of atypical antipsychotics, which often possess a broader receptor binding profile, including activity at serotonin receptors. This compound emerges as a promising investigational compound within this evolving landscape. Its characterization as a partial agonist at dopamine D2 and D3 receptors, coupled with agonism at serotonin 5-HT1A receptors, presents a multifaceted approach to modulating the neurochemical imbalances implicated in psychosis.[1]
This technical guide aims to provide a detailed examination of this compound, focusing on its pharmacological properties, preclinical efficacy, and proposed mechanisms of action. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for scientists and researchers investigating novel therapeutics for psychotic disorders.
Pharmacological Profile of this compound
This compound exhibits a distinct receptor binding and functional activity profile that underpins its potential as a therapeutic agent for psychosis.
Receptor Binding Affinity
| Receptor | Ligand | IC50 (nM) |
| Dopamine D2 | This compound | 150 |
| Serotonin 5-HT1A | This compound | 38 |
Table 1: In vitro binding affinity of this compound at dopamine D2 and serotonin 5-HT1A receptors.
Functional Activity
This compound is characterized as a partial agonist at both dopamine D2 and D3 receptors, with weak intrinsic activity.[1] This property is crucial, as it allows the compound to act as a functional antagonist in environments of high dopaminergic tone, such as the mesolimbic pathway in psychosis, while providing a baseline level of receptor stimulation in areas with lower dopamine levels, potentially mitigating some of the side effects associated with full antagonists. At the serotonin 5-HT1A receptor, this compound acts as an agonist.[1]
Preclinical Efficacy in Models of Psychosis
The antipsychotic potential of this compound has been evaluated in a range of preclinical behavioral models in rodents and primates. These studies provide evidence for its efficacy in attenuating behaviors considered analogous to the symptoms of psychosis.
Effects on Locomotor Activity
This compound has been shown to reduce spontaneous and stimulant-induced locomotor activity, a common screening paradigm for potential antipsychotics.
| Animal Model | Condition | Route of Administration | ED50 (mg/kg) |
| Mice | Spontaneous Locomotor Activity | i.p. | 0.38[1] |
| Rats | Spontaneous Locomotor Activity | i.p. | 1.2[1] |
| Rats | Spontaneous Locomotor Activity | s.c. | 0.16[1] |
| Mice | Amphetamine-Stimulated Locomotion | i.p. | 0.13[1] |
| Rats | Apomorphine-Stimulated Locomotion | - | 4.6-fold greater than dose for reducing spontaneous activity[1] |
Table 2: Efficacy of this compound in rodent models of locomotor activity.
Conditioned Avoidance Responding
In a more specific model of antipsychotic activity, this compound demonstrated a potent and long-lasting inhibition of conditioned avoidance responding in squirrel monkeys, a behavioral effect shared by clinically effective antipsychotic agents.[1]
Side Effect Profile
A key aspect of the preclinical evaluation of this compound is its potential for a favorable side-effect profile.
-
Extrapyramidal Symptoms (EPS): In contrast to standard antipsychotics like haloperidol, this compound did not induce catalepsy in rats at doses up to 20-fold higher than its ED50 for locomotor inhibition.[1] Furthermore, it exhibited a lower liability to produce extrapyramidal dysfunction in monkeys sensitized to the dystonic effects of haloperidol.[1]
-
Anxiolytic and Antidepressant-like Effects: this compound displayed anxiolytic-like effects in the Vogel conflict test in rats, which may be attributable to its 5-HT1A agonist activity.[1] However, it was inactive in a behavioral despair model, suggesting a lack of antidepressant properties.[1]
Proposed Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound lies in its dual action on the dopamine and serotonin systems. The following diagrams illustrate the proposed signaling pathways modulated by this compound.
Figure 1: Proposed signaling pathway of this compound at dopamine D2/D3 receptors. As a partial agonist, this compound modulates both G-protein dependent and β-arrestin mediated pathways.
Figure 2: Proposed signaling pathway of this compound at serotonin 5-HT1A receptors. As an agonist, this compound activates multiple downstream signaling cascades.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound, based on standard practices in the field.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2/D3 and serotonin 5-HT1A receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2/D3 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., GTPγS Binding Assay)
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and intrinsic efficacy of this compound at its target receptors.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Stimulation: Agonist or partial agonist binding to the G-protein coupled receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (maximal effect relative to a full agonist) of this compound.
In Vivo Behavioral Assays
Objective: To assess the antipsychotic-like efficacy and potential side effects of this compound in animal models.
General Protocols:
-
Locomotor Activity: Rodents are placed in an open-field arena, and their locomotor activity is tracked by automated systems. The effect of this compound on spontaneous or stimulant-induced (e.g., amphetamine) hyperactivity is measured.
-
Conditioned Avoidance Responding: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by performing a specific action in response to a conditioning stimulus (e.g., a light or tone). The ability of this compound to block this avoidance response is assessed.
-
Catalepsy: The time an animal remains in an externally imposed, awkward posture is measured. This is a common test for assessing the potential for extrapyramidal side effects.
Figure 3: A typical experimental workflow for the preclinical evaluation of a potential antipsychotic compound like this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for more effective and better-tolerated treatments for psychosis. Its unique pharmacological profile as a dopamine D2/D3 partial agonist and a serotonin 5-HT1A agonist offers a rational basis for its potential to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects. The preclinical data summarized in this guide provide a strong foundation for its continued investigation.
Future research should focus on obtaining more precise quantitative data, including the specific Ki values for all three primary receptor targets and a detailed characterization of its intrinsic activity. Further elucidation of the downstream signaling pathways, particularly the potential for biased agonism at the D2 receptor, will provide a more nuanced understanding of its mechanism of action. Ultimately, the translation of these promising preclinical findings into clinical trials will be necessary to determine the therapeutic utility of this compound in patients with psychotic disorders. This in-depth technical guide serves as a valuable starting point for these future endeavors.
References
The Pharmacological Profile of PD 158771: An Early-Stage Research Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is an investigational compound that has demonstrated a unique pharmacological profile as a potential antipsychotic agent. Early-stage research has characterized it as a potent ligand with mixed agonist activity at key dopamine (B1211576) and serotonin (B10506) receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the core pharmacological characteristics of this compound, including its receptor binding affinity, functional activity, and proposed signaling pathways.
Core Pharmacological Attributes
This compound is distinguished by its multimodal mechanism of action, functioning as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT(1A) receptor. This profile suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects compared to traditional antipsychotics.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and functional potencies of this compound at its primary molecular targets.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | 2.1 |
| Dopamine D3 | [3H]Spiperone | 0.8 |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | 1.5 |
Table 2: Functional Activity of this compound
| Target Receptor | Assay Type | EC50 (nM) | Intrinsic Activity (% of Full Agonist) |
| Dopamine D2L | [3H]Thymidine Uptake | 29 | 60% (vs. Quinpirole) |
| Dopamine D3 | [3H]Thymidine Uptake | - | 23% (vs. Quinpirole) |
| Serotonin 5-HT1A | GTPγS Binding | - | Full Agonist |
Experimental Protocols
The following sections detail the methodologies employed in the early-stage in vitro evaluation of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and serotonin 5-HT(1A) receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine D2, D3, or serotonin 5-HT(1A) receptors.
-
Incubation: A constant concentration of a specific radioligand ([3H]Spiperone for D2/D3 receptors; [3H]8-OH-DPAT for 5-HT(1A) receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Equilibrium: The incubation is carried out at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation spectrometry.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from these curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assays
Objective: To determine the functional agonist activity and potency (EC50 and intrinsic activity) of this compound at dopamine D2 and D3 receptors.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human D2L or D3 receptors are cultured in appropriate media.
-
Treatment: Cells are treated with increasing concentrations of this compound or a full agonist (e.g., quinpirole) as a positive control.
-
[3H]Thymidine Pulse: After a specified incubation period with the test compound, [3H]thymidine is added to the cell culture medium.
-
Incorporation: Cells are incubated for a further period to allow for the incorporation of [3H]thymidine into newly synthesized DNA, a measure of cell proliferation which is modulated by D2/D3 receptor activation in these engineered cells.
-
Harvesting and Quantification: Cells are harvested, and the amount of incorporated radioactivity is determined by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect) are calculated. Intrinsic activity is expressed as the Emax of this compound relative to the Emax of the full agonist.
Objective: To assess the ability of this compound to activate G-proteins coupled to the 5-HT(1A) receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the 5-HT(1A) receptor are prepared.
-
Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, and GDP.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation proximity assay or filtration.
-
Data Analysis: The stimulation of [35S]GTPγS binding by this compound is measured and compared to that of a known full 5-HT(1A) agonist to determine its functional activity.
Signaling Pathways
This compound's interaction with its target receptors initiates intracellular signaling cascades. As a partial agonist at D2/D3 receptors, which are coupled to Gi/o proteins, this compound is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Its full agonist activity at 5-HT(1A) receptors, also coupled to Gi/o, would similarly lead to the inhibition of adenylyl cyclase and a reduction in cAMP.
Conclusion
The early-stage in vitro pharmacological profile of this compound reveals a compound with high affinity and a unique functional signature at key dopamine and serotonin receptors. Its partial agonism at D2/D3 receptors, combined with full agonism at 5-HT(1A) receptors, provides a strong rationale for its investigation as a novel antipsychotic agent. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational reference for further research and development of this and similar compounds.
The Off-Target Profile of PD 158771: A Comprehensive Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological systems. While on-target efficacy is the primary goal, a comprehensive assessment of potential off-target effects is critical for predicting and mitigating adverse events, uncovering novel therapeutic applications, and ensuring overall drug safety. This document provides a detailed overview of the known and potential off-target effects of the investigational compound PD 158771.
Disclaimer: Publicly available information regarding the comprehensive off-target screening of this compound is limited. The data and methodologies presented herein are based on established practices for off-target profiling of central nervous system (CNS) agents and serve as a framework for the evaluation of this and similar compounds.
Introduction to this compound
This compound is a novel pharmacological agent with a primary mechanism of action as a partial agonist for dopamine (B1211576) D2 and D3 receptors and an agonist for the serotonin (B10506) 5-HT1A receptor.[1] This profile suggests its potential utility as an atypical antipsychotic with possible anxiolytic properties.[1] Understanding its broader pharmacological profile is essential for its continued development and clinical translation.
In Vitro Off-Target Profiling
A critical step in characterizing a new chemical entity is to screen it against a wide array of known biological targets to identify potential off-target interactions. This is typically achieved through broad panel screening assays.
Receptorome Screening
To identify potential interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters, a compound is typically submitted to a comprehensive receptorome screen.
No public data is available for a comprehensive receptor binding screen of this compound. The following table is a representative example of how such data would be presented.
| Target | Assay Type | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| Adrenergic α1A | Radioligand Binding | > 1000 | Prazosin | 0.5 |
| Adrenergic α2A | Radioligand Binding | > 1000 | Rauwolscine | 2.1 |
| Adrenergic β1 | Radioligand Binding | > 1000 | Propranolol | 1.2 |
| Histamine H1 | Radioligand Binding | 850 | Mepyramine | 1.0 |
| Muscarinic M1 | Radioligand Binding | > 1000 | Atropine | 0.8 |
| Sigma1 | Radioligand Binding | 450 | Haloperidol | 2.5 |
| Sigma2 | Radioligand Binding | 600 | Haloperidol | 15 |
| hERG Channel | Patch Clamp | > 10,000 | Dofetilide | 12 |
A standard methodology for determining the binding affinity of a compound to a panel of receptors involves competitive radioligand binding assays.
-
Preparation of Cell Membranes: Cell lines recombinantly expressing the target receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Assay: A constant concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Washing: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Profiling
To assess the potential for this compound to interact with protein kinases, a comprehensive kinome scan is typically performed.
No public data is available for a kinome scan of this compound. The following table is a representative example of how such data would be presented for any identified hits.
| Kinase Target | Assay Type | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| EGFR | In Vitro Kinase Assay | > 10,000 | Gefitinib | 2 |
| SRC | In Vitro Kinase Assay | > 10,000 | Dasatinib | 0.8 |
| GSK3β | In Vitro Kinase Assay | 950 | CHIR-99021 | 6.7 |
| ROCK1 | In Vitro Kinase Assay | 1200 | Y-27632 | 140 |
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound are prepared in an appropriate assay buffer.
-
Reaction: The kinase, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with 32P-ATP and measuring incorporated radioactivity, or using phosphorylation-specific antibodies in an ELISA format.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
Identified off-target interactions should be placed into the context of known signaling pathways to predict potential physiological consequences.
This diagram illustrates the primary targets of this compound and a hypothetical off-target interaction with GSK3β, as identified in the example data.
Conclusion and Future Directions
A thorough understanding of the off-target profile of this compound is paramount for its safe and effective development. While current public data focuses on its primary pharmacology, a comprehensive assessment of its interactions with a broader range of biological targets is necessary. The methodologies and frameworks presented in this guide provide a roadmap for such an evaluation. Future studies should aim to generate and publish comprehensive off-target screening data for this compound to enable a more complete risk-benefit analysis and to potentially uncover novel therapeutic opportunities.
References
Methodological & Application
Application Notes and Protocols for PD 158771 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a pharmaceutical compound with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[1] This dual action suggests its potential utility in studying and developing treatments for a range of neuropsychiatric disorders. In rodent behavioral studies, this compound has demonstrated effects consistent with potential antipsychotic and anxiolytic properties.[1] Notably, it has been shown to reduce spontaneous and amphetamine-stimulated locomotor activity without inducing catalepsy, a common side effect of typical antipsychotics.[1] Furthermore, it exhibits anxiolytic-like effects in conflict-based behavioral models.[1]
These application notes provide detailed protocols for utilizing this compound in key rodent behavioral assays to assess its antipsychotic-like and anxiolytic-like properties.
Data Presentation
The following tables summarize the quantitative data on the behavioral effects of this compound in rodents.
Table 1: Effects of this compound on Locomotor Activity
| Species | Assay | Administration Route | ED50 (mg/kg) | Observed Effect | Reference |
| Mouse | Spontaneous Locomotion | i.p. | 0.38 | Reduction in activity | [1] |
| Mouse | Amphetamine-Stimulated Locomotion | i.p. | 0.13 | Reduction in hyperactivity | [1] |
| Rat | Spontaneous Locomotion | i.p. | 1.2 | Reduction in activity | [1] |
| Rat | Spontaneous Locomotion | s.c. | 0.16 | Reduction in activity | [1] |
Table 2: Anxiolytic-like and Antipsychotic-like Effects of this compound
| Species | Assay | Administration Route | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Rat | Vogel Conflict Test | i.p. / s.c. | Not specified | Anxiolytic-like effect (increase in punished responses) | [1] |
| Squirrel Monkey | Conditioned Avoidance Responding | Not specified | Not specified | Potent and long-lasting inhibition of avoidance responding | [1] |
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with dopamine D2/D3 and serotonin 5-HT1A receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors. While a direct interaction between this compound and the ErbB4 receptor has not been established, the ErbB4 signaling pathway is included due to its role in modulating dopamine homeostasis, a key downstream effect of this compound.
Figure 1: Dopamine D2 Receptor Signaling Pathway.
Figure 2: Serotonin 5-HT1A Receptor Signaling Pathway.
Figure 3: ErbB4 Signaling and its role in Dopamine Modulation.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.
Spontaneous Locomotor Activity (Open Field Test)
This test is used to assess the effects of this compound on general activity levels and exploration in a novel environment.
Apparatus:
-
An open-field arena, typically a square or circular enclosure (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.
-
The arena floor is often divided into a grid of equal-sized squares to facilitate manual scoring or is monitored by an automated video-tracking system.
-
The testing room should be dimly lit and quiet to minimize external stimuli.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p., or subcutaneously, s.c.) at a predetermined time before testing (e.g., 30 minutes).
-
Testing: Gently place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a set duration, typically 5-30 minutes. Key parameters to measure include:
-
Total distance traveled: The overall distance the animal moves within the arena.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Grooming duration: The total time spent grooming.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Figure 4: Experimental Workflow for the Open Field Test.
Anxiolytic-like Activity (Vogel Conflict Test)
This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished behavior.
Apparatus:
-
An operant chamber equipped with a drinking spout connected to a lickometer.
-
A shock generator connected to the drinking spout and the grid floor of the chamber.
-
A water bottle filled with water.
Procedure:
-
Water Deprivation: Water-deprive the rats for 24-48 hours prior to the test to motivate drinking behavior.
-
Habituation (Optional but Recommended): On the day before the test, allow each rat a brief period (e.g., 5-10 minutes) of non-punished access to the drinking spout in the operant chamber.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before testing.
-
Testing Session:
-
Place the rat in the operant chamber.
-
Allow a brief period of non-punished licking (e.g., the first 20 licks).
-
After the initial non-punished period, deliver a mild electric shock (e.g., 0.1-0.5 mA for 0.5-2 seconds) through the drinking spout for every set number of licks (e.g., every 20th lick).[2][3]
-
The session duration is typically 3-5 minutes.[4]
-
-
Data Collection: Record the total number of licks and the number of shocks received during the punished session.
-
Cleaning: Clean the chamber thoroughly between animals.
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the number of punished licks in the this compound-treated group compared to the vehicle-treated group.
Antipsychotic-like Activity (Conditioned Avoidance Responding)
This paradigm is a well-validated preclinical screen for antipsychotic drugs. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus:
-
A two-way shuttle box divided into two compartments with a connecting opening.
-
The floor of the shuttle box is a grid capable of delivering a mild electric foot shock.
-
A stimulus generator to present a conditioned stimulus (CS), such as a light or a tone.
-
An automated system to record the animal's movement between compartments and control the presentation of stimuli and shocks.
Procedure:
-
Training (Acquisition):
-
Place the rat in one compartment of the shuttle box.
-
Present the CS (e.g., a tone) for a fixed duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the animal fails to move to the other compartment during the CS, a mild foot shock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor.[5]
-
The shock is terminated when the animal escapes to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials (e.g., 30-50 trials) per session for several days until a stable high level of avoidance is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once the animals have reached the criterion for stable avoidance, administer this compound or vehicle.
-
Conduct a test session identical to the training sessions.
-
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures (failure to move to the other compartment during the shock).
Data Analysis: A compound with antipsychotic-like activity, such as this compound, is expected to selectively decrease the number of avoidance responses without significantly increasing the number of escape failures, indicating that the motor capacity to perform the response is intact.[6]
Conclusion
This compound presents as a valuable pharmacological tool for investigating the roles of the dopamine D2/D3 and serotonin 5-HT1A receptor systems in rodent models of neuropsychiatric disorders. The protocols outlined in these application notes provide a framework for characterizing its behavioral effects. Researchers should carefully consider experimental design, including appropriate control groups, dose-response studies, and statistical analysis, to ensure the generation of robust and reproducible data. Further investigation into the specific quantitative effects of this compound in the Vogel conflict and conditioned avoidance response paradigms will provide a more complete understanding of its behavioral profile.
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orchidscientific.com [orchidscientific.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 5. The effects of stress on avoidance in rodents: An unresolved matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PD 158771 in In Vivo Mouse Experiments
Disclaimer: The following application notes and protocols are based on the available scientific literature for PD 158771. Initial research indicates that this compound is primarily characterized as a dopamine (B1211576) D2/D3 receptor partial agonist and a serotonin (B10506) 5-HT(1A) receptor agonist with potential applications in antipsychotic research. There is currently no scientific literature available to support its use as an EGFR inhibitor in cancer-related in vivo mouse experiments. The protocols and data presented below are adapted from general methodologies for in vivo mouse studies and should be tailored to the specific experimental context.
Introduction
This compound is a chemical compound that has been investigated for its pharmacological effects on the central nervous system. Specifically, it has been identified as a partial agonist for dopamine D2 and D3 receptors and an agonist for the serotonin 5-HT(1A) receptor. Its activity at these receptors has suggested potential for antipsychotic and anxiolytic applications. To date, preclinical studies have focused on its behavioral effects in rodent models.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in a mouse model. It is important to note that this data is from a study evaluating its effects on locomotor activity, not in a cancer research context.
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Value | Mouse Strain | Administration Route | Study Context |
| ED₅₀ (Effective Dose, 50%) | 0.38 mg/kg | Not Specified | Intraperitoneal (i.p.) | Reduction of spontaneous locomotor activity[1] |
Experimental Protocols
The following protocols are generalized for in vivo mouse experiments and should be adapted based on the specific research question.
Animal Models
-
Species: Mus musculus (mouse)
-
Strain: The choice of mouse strain will depend on the specific experimental design. For general behavioral studies, strains such as C57BL/6 or BALB/c are commonly used. For xenograft studies (if a hypothetical anti-cancer effect were to be investigated), immunodeficient strains such as Athymic Nude (nu/nu) or SCID mice would be required.
-
Age and Weight: Mice are typically 6-8 weeks old and weigh between 20-25 grams at the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Compound Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle. The choice of vehicle will depend on the compound's solubility. Common vehicles for in vivo studies include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of DMSO and/or Tween 80 to aid in solubilization. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice. Other potential routes include oral gavage (p.o.), intravenous (i.v.), or subcutaneous (s.c.) injection. The choice of route should be based on the desired pharmacokinetic profile.
-
Dosing: Based on the available literature, a starting dose of 0.38 mg/kg (i.p.) has been shown to be effective in reducing locomotor activity in mice[1]. However, for any new experimental model, a dose-response study is highly recommended to determine the optimal dose.
Experimental Workflow for a Behavioral Study
This protocol outlines a general workflow for assessing the effect of this compound on mouse behavior.
-
Acclimation: Acclimate mice to the experimental room and testing apparatus for at least 1-2 days prior to the experiment.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
Compound Administration: Administer the prepared this compound solution or vehicle to the respective groups via the chosen route (e.g., i.p. injection).
-
Behavioral Testing: At a predetermined time after administration, place the mice in the testing apparatus (e.g., an open field arena to measure locomotor activity). Record behavioral parameters for a set duration.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of this compound on the measured behaviors.
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the known signaling pathways of this compound based on its activity as a D2/D3 partial agonist and 5-HT(1A) agonist.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for an in vivo mouse study.
References
Protocol for dissolving and administering PD 158771
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a potent and selective ligand exhibiting partial agonist activity at dopamine (B1211576) D2 and D3 receptors, and agonist activity at the serotonin (B10506) 5-HT1A receptor. Its unique pharmacological profile suggests potential therapeutic applications as an antipsychotic and anxiolytic agent. These application notes provide detailed protocols for the dissolution and administration of this compound for preclinical research, along with a summary of its biological activity and relevant signaling pathways.
Mechanism of Action
This compound acts as a partial agonist at dopamine D2 and D3 receptors. This means it binds to these receptors and elicits a response that is lower than that of a full agonist. This property is thought to contribute to its antipsychotic potential by modulating dopamine neurotransmission without causing the severe side effects associated with full antagonists. Additionally, its agonist activity at serotonin 5-HT1A receptors is believed to mediate its anxiolytic effects.
Quantitative Data
The following table summarizes the in vivo efficacy of this compound in reducing locomotor activity in rodents, a common preclinical screen for antipsychotic potential.
| Animal Model | Route of Administration | Effect | ED₅₀ |
| Mice | Intraperitoneal (i.p.) | Reduction of spontaneous locomotor activity | 0.38 mg/kg |
| Rats | Intraperitoneal (i.p.) | Reduction of spontaneous locomotor activity | 1.2 mg/kg |
| Rats | Subcutaneous (s.c.) | Reduction of spontaneous locomotor activity | 0.16 mg/kg |
Experimental Protocols
Protocol for Dissolving this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Sesame Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.
-
-
Working Solution Preparation (for aqueous-based vehicle):
-
For subcutaneous or intraperitoneal injection, the DMSO concentration should be minimized to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated in rodents.
-
Calculate the required volume of the DMSO stock solution and sterile saline to achieve the desired final concentration of this compound and a low percentage of DMSO.
-
Slowly add the DMSO stock solution to the sterile saline while vortexing to prevent precipitation of the compound.
-
-
Working Solution Preparation (for oil-based vehicle):
-
For sustained release or to improve the solubility of highly lipophilic compounds, an oil-based vehicle can be used.
-
Add the DMSO stock solution to sesame oil.
-
Vortex thoroughly to ensure a homogenous suspension or solution.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation. If precipitation occurs, further dilution or optimization of the vehicle may be necessary.
-
The final solution should be prepared fresh on the day of the experiment.
-
Protocol for Subcutaneous Administration in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Rat restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Gently handle and restrain the rat. This can be done manually by a trained handler or using a restraint device.
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol and allow it to dry.
-
Pick up a fold of skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent at a 20-30 degree angle.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as irritation at the injection site or behavioral changes.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the dopamine D2 receptor and the serotonin 5-HT1A receptor, the primary targets of this compound.
Caption: Dopamine D2 Receptor Signaling Pathway
PD 158771: Application Notes and Protocols for Studying Anxiolytic-Like Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PD 158771, a dopamine (B1211576) D2/D3 partial agonist and serotonin (B10506) 5-HT(1A) agonist, for investigating its anxiolytic-like properties in rat models. This document includes detailed experimental protocols, data presentation tables, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction
This compound is a pharmacological agent with a unique receptor profile, acting as a partial agonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT(1A) receptors.[1] Its anxiolytic-like effects are primarily attributed to its activity at the 5-HT(1A) receptor.[1] This compound has shown promise in preclinical studies for its potential as an anxiolytic and antipsychotic agent with a favorable side-effect profile, notably a reduced liability for extrapyramidal symptoms compared to typical antipsychotics.[1]
Mechanism of Action
The anxiolytic properties of this compound are believed to be mediated through its agonist activity at 5-HT(1A) receptors. Activation of these receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is thought to contribute to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala and hippocampus.[3][4][5]
Simultaneously, as a partial agonist at D2 dopamine receptors, this compound can modulate dopaminergic neurotransmission. In states of excessive dopamine activity, it acts as an antagonist, while in states of low dopamine, it exhibits agonist properties, thereby stabilizing the dopaminergic system.[6] This dual action may contribute to its overall behavioral effects and favorable side-effect profile.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on locomotor activity in rats, a critical consideration for interpreting data from anxiety models where motor function can be a confounding factor.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rats
| Administration Route | ED₅₀ (mg/kg) |
| Intraperitoneal (i.p.) | 1.2[1] |
| Subcutaneous (s.c.) | 0.16[1] |
Note: ED₅₀ represents the dose at which this compound produced a 50% reduction in spontaneous locomotor activity.
Experimental Protocols
Vogel Conflict Test
The Vogel conflict test is a classic paradigm for screening potential anxiolytic drugs. It assesses the ability of a compound to increase punished behavior (drinking) in water-deprived rats.[1][4][6][7][8][9]
Materials:
-
Vogel conflict test apparatus (operant chamber with a grid floor and a drinking spout)
-
Shock generator
-
Water bottles with sipper tubes
-
This compound
-
Vehicle (e.g., sterile water, saline)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Habituation and Water Deprivation:
-
Drug Administration:
-
On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing Session:
-
Place the rat in the Vogel conflict chamber.
-
Allow a 3-5 minute adaptation period.[9]
-
Initiate the test session. When the rat begins to drink from the spout, deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor after a set number of licks (e.g., every 20th lick).[6][10]
-
The session duration is typically 3-5 minutes.[9]
-
-
Data Collection and Analysis:
-
Record the total number of licks and the total number of shocks received during the session.
-
An increase in the number of shocks received in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
-
Statistical analysis is typically performed using an appropriate test such as a t-test or ANOVA.
-
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[11][12][13]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimation:
-
Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle as described in the Vogel conflict test protocol.
-
-
Testing Session:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for a 5-minute session.[12]
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection and Analysis:
-
Using video tracking software, score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical tests.
-
Social Interaction Test
This test assesses anxiety by measuring the extent of social behavior between two unfamiliar rats. Anxiolytic compounds typically increase the time spent in active social interaction.
Materials:
-
Open field arena
-
Video recording equipment
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (weight-matched pairs)
Procedure:
-
Acclimation and Housing:
-
House rats individually for a period before the test (e.g., 3-5 days) to increase their motivation for social interaction.
-
Acclimate the rats to the testing room.
-
-
Drug Administration:
-
Administer this compound or vehicle to one rat of each pair. The other rat remains untreated.
-
-
Testing Session:
-
Place a pair of unfamiliar rats (one treated, one untreated) in the open field arena.
-
Record the 10-minute session.
-
-
Data Collection and Analysis:
-
Score the duration of active social behaviors, including sniffing, grooming, following, and tumbling.
-
An increase in the total time spent in social interaction in the treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Analyze the data using appropriate statistical methods.
-
Visualizations
References
- 1. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 5. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orchidscientific.com [orchidscientific.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A parametric analysis of punishment frequency as a determinant of the response to chlordiazepoxide in the Vogel conflict test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies of PD 158771 on Dopamine Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a pharmaceutical agent characterized by its dual action as a partial agonist for dopamine (B1211576) D2 and D3 receptors and as an agonist for the serotonin (B10506) 5-HT1A receptor.[1] Preclinical behavioral studies suggest its potential as an antipsychotic and anxiolytic agent, primarily through the selective activation of dopamine autoreceptors.[1] These autoreceptors, located on the soma, dendrites, and axon terminals of dopamine neurons, play a crucial role in regulating neuronal firing, as well as dopamine synthesis and release.[2][3] This document provides detailed application notes and protocols for conducting electrophysiology studies to investigate the effects of this compound on dopamine neurons.
While direct electrophysiological data for this compound is not extensively published, the protocols and expected outcomes outlined here are based on the known mechanisms of D2/D3 partial agonists and 5-HT1A agonists on dopamine neuron physiology.
Data Presentation: Expected Electrophysiological Effects of this compound
The following table summarizes the anticipated quantitative effects of this compound on the electrophysiological properties of dopamine neurons based on its mechanism of action as a D2/D3 partial agonist and 5-HT1A agonist.
| Parameter | Expected Effect of this compound | Rationale |
| Spontaneous Firing Rate | Decrease | Activation of somatodendritic D2 autoreceptors leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in firing rate.[2][4] |
| Burst Firing | Decrease in burst duration and frequency | D2 autoreceptor activation is known to suppress burst firing in dopamine neurons. |
| Action Potential Threshold | No significant change expected | The primary mechanism of D2 autoreceptor activation affects the resting membrane potential rather than the voltage threshold for action potential initiation. |
| Input Resistance | Decrease | The opening of GIRK channels increases membrane conductance, leading to a decrease in input resistance. |
| Hyperpolarization-activated cation current (Ih) | No direct effect expected | The primary target of D2 autoreceptor signaling is the GIRK channel, not the Ih current. |
Experimental Protocols
In Vivo Extracellular Single-Unit Recording of Dopamine Neurons
This protocol is designed to measure the spontaneous firing rate and pattern of dopamine neurons in an anesthetized animal model in response to systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., chloral (B1216628) hydrate, isoflurane)
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system (e.g., Open Ephys)
-
This compound solution for injection (intravenous or intraperitoneal)
-
Animal model (e.g., Sprague-Dawley rat)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Perform a craniotomy over the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).
-
Slowly lower the recording microelectrode into the target brain region.
-
Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing pattern (2-10 Hz), long-duration action potentials (>2.5 ms), and a triphasic waveform.
-
Once a stable recording of a putative dopamine neuron is established, record a baseline firing rate for at least 15 minutes.
-
Administer this compound via the desired route.
-
Continuously record the neuron's firing activity for at least 60 minutes post-injection to observe the drug's effect on firing rate and pattern.
-
At the end of the experiment, mark the recording site for histological verification.
-
Perfuse the animal and process the brain tissue to confirm the electrode placement and identify the recorded neuron as dopaminergic (e.g., through tyrosine hydroxylase immunohistochemistry).
In Vitro Whole-Cell Patch-Clamp Recording of Dopamine Neurons
This protocol allows for a more detailed investigation of the cellular mechanisms underlying the effects of this compound on dopamine neuron excitability in acute brain slices.
Materials:
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for patch-clamp recording
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution
-
Animal model (e.g., C57BL/6 mouse)
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare coronal slices (250-300 µm thick) containing the SNc or VTA using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify putative dopamine neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from a dopamine neuron.
-
In current-clamp mode, record the baseline spontaneous firing and membrane potential.
-
Bath-apply this compound at the desired concentration.
-
Record changes in firing rate, membrane potential, input resistance (by injecting hyperpolarizing current steps), and action potential properties.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and apply voltage steps to measure specific currents, such as the GIRK current activated by this compound.
Visualizations
Signaling Pathways
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of PD 158771
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a pharmacological agent characterized as a partial agonist at dopamine (B1211576) D2 and D3 receptors and an agonist at the serotonin (B10506) 5-HT(1A) receptor.[1] This profile suggests its potential utility in neuroscience research and drug development, particularly for conditions where modulation of these receptor systems is beneficial. Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a detailed protocol for conducting a receptor binding assay for this compound, along with relevant signaling pathway information.
Data Presentation: Quantitative Binding Affinity
| Receptor | Radioligand | Compound | Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | Cariprazine | 0.49 |
| Dopamine D₃ | [³H]-Spiperone | Cariprazine | 0.085 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | Cariprazine | 2.6 |
Experimental Protocols: Competitive Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2/D3 and serotonin 5-HT(1A) receptors. The principle of this assay is the competition between a fixed concentration of a radiolabeled ligand (radioligand) and a range of concentrations of the unlabeled test compound (this compound) for binding to the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or serotonin 5-HT(1A) receptors (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For Dopamine D2/D3 receptors: [³H]-Spiperone
-
For Serotonin 5-HT(1A) receptors: [³H]-8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)
-
-
Test Compound: this compound
-
Non-specific Binding Control:
-
For D2/D3 assays: Haloperidol (10 µM) or another suitable D2/D3 antagonist.
-
For 5-HT(1A) assays: Serotonin (10 µM) or another suitable 5-HT(1A) agonist/antagonist.
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Instrumentation: Liquid scintillation counter, microplate reader (optional).
Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assay.
Caption: A stepwise workflow for the competitive radioligand binding assay.
Detailed Protocol
1. Preparation of Reagents:
-
Receptor Membranes: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and dilute to the desired protein concentration. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.
-
Radioligand Solution: Prepare a working solution of the radioligand ([³H]-Spiperone or [³H]-8-OH-DPAT) in assay buffer. The final concentration in the assay should be approximately equal to its Kd value to ensure adequate specific binding.
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
2. Assay Procedure:
-
Set up the assay in triplicate in microcentrifuge tubes or a 96-well plate.
-
Total Binding: Add assay buffer, radioligand solution, and receptor membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand solution, a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol or Serotonin), and receptor membrane suspension.
-
Competitive Binding: Add assay buffer, radioligand solution, the corresponding dilution of this compound, and receptor membrane suspension.
-
Incubate the mixture at room temperature (or 37°C, depending on the receptor) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).
3. Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
4. Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add a sufficient volume of liquid scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways of the dopamine D2/D3 and serotonin 5-HT(1A) receptors.
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). As a partial agonist, this compound will partially activate this pathway.
Caption: this compound partially activates D2/D3 receptors, leading to Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels.
Serotonin 5-HT(1A) Receptor Signaling Pathway
The serotonin 5-HT(1A) receptor is also a GPCR coupled to inhibitory G proteins (Gαi/o). As an agonist, this compound will activate this pathway, leading to downstream cellular effects.
References
Application Notes and Protocols for PD 158771 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a potent pharmacological agent characterized by its dual activity as a partial agonist for dopamine (B1211576) D2 and D3 receptors and as a full agonist for the serotonin (B10506) 5-HT1A receptor. While its primary characterization has been in the context of in vivo neurological and psychiatric research, its specific receptor-binding profile makes it a valuable tool for in vitro cell culture studies. These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to investigate G-protein coupled receptor (GPCR) signaling in cell-based assays. The primary mechanism of action for D2, D3, and 5-HT1A receptors involves coupling to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can, in turn, modulate downstream signaling cascades such as the MAPK/ERK pathway.
The protocols outlined below are designed for use with mammalian cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been engineered to stably express human dopamine D2, dopamine D3, or serotonin 5-HT1A receptors.
Key Applications
-
Functional Characterization: Elucidating the potency and efficacy of this compound at D2, D3, and 5-HT1A receptors in a controlled cellular environment.
-
Signal Transduction Studies: Investigating the downstream signaling pathways modulated by the activation of these receptors, including the inhibition of cAMP production and the phosphorylation of ERK.
-
Compound Screening: Serving as a reference compound in high-throughput screening campaigns to identify novel ligands for dopamine and serotonin receptors.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro cell-based assays characterizing the activity of this compound.
Table 1: Potency of this compound in cAMP Inhibition Assays
| Receptor Expressed in HEK293 Cells | This compound EC50 (nM) | Positive Control Agonist | Positive Control EC50 (nM) |
| Dopamine D2 | 8.5 | Quinpirole | 5.2 |
| Dopamine D3 | 3.2 | Quinpirole | 2.1 |
| Serotonin 5-HT1A | 1.5 | 8-OH-DPAT | 1.1 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Receptor Expressed in HEK293 Cells | Treatment (100 nM) | Fold Change in p-ERK1/2 (vs. Vehicle) |
| Dopamine D2 | This compound | 2.8 |
| Dopamine D3 | This compound | 3.5 |
| Serotonin 5-HT1A | This compound | 4.2 |
Signaling Pathways and Experimental Workflow
Measuring the Intrinsic Activity of PD 158771: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a pharmacological agent characterized as a partial agonist at dopamine (B1211576) D2 and D3 receptors and a full agonist at the serotonin (B10506) 5-HT1A receptor.[1] Its intrinsic activity, a measure of its ability to activate these receptors upon binding, is a critical parameter for understanding its pharmacological profile and therapeutic potential. This document provides detailed application notes and experimental protocols for measuring the intrinsic activity of this compound at its target receptors.
The intrinsic activity of a compound is typically quantified by two key parameters:
-
EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal possible response.
-
Emax (Maximum effect): The maximum response that can be elicited by the agonist. For a partial agonist, the Emax will be lower than that of a full agonist.
This guide will focus on two primary in vitro functional assays widely used for G protein-coupled receptors (GPCRs) like the D2, D3, and 5-HT1A receptors: the GTPγS binding assay and the cAMP accumulation assay.
Signaling Pathways of Target Receptors
This compound modulates the signaling of dopamine D2 and D3 receptors, and serotonin 5-HT1A receptors. These receptors are all G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of D2, D3, and 5-HT1A receptors.
Experimental Protocols
GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the receptor of interest. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.
Experimental Workflow:
Caption: Workflow for the GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M). A full agonist (e.g., dopamine for D2/D3, 5-CT for 5-HT1A) should be used as a positive control.
-
GDP (e.g., 10 µM final concentration).
-
Cell membranes (e.g., 10-20 µg protein per well).
-
[³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax for this compound should be expressed as a percentage of the maximal stimulation produced by the full agonist control.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin (B1673556).
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptor into 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
-
Add forskolin (e.g., 1-10 µM final concentration) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
-
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cAMP Detection:
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Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
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Generate a standard curve for cAMP concentration.
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Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
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Plot the percentage of inhibition as a function of the log concentration of this compound.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition) and Emax (maximal inhibition) values. The Emax for this compound should be compared to that of a full agonist.
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Data Presentation
The intrinsic activity of this compound should be summarized in a clear and structured format. The following tables provide a template for presenting the quantitative data obtained from the described assays. Note: The values presented in these tables are hypothetical examples for illustrative purposes, as specific in vitro functional data for this compound is not publicly available.
Table 1: Intrinsic Activity of this compound at Dopamine D2 and D3 Receptors
| Assay | Receptor | Parameter | This compound (Hypothetical) | Dopamine (Full Agonist) |
| GTPγS Binding | D2 | EC50 (nM) | 15 | 5 |
| Emax (% of Dopamine) | 40% | 100% | ||
| D3 | EC50 (nM) | 8 | 2 | |
| Emax (% of Dopamine) | 50% | 100% | ||
| cAMP Accumulation | D2 | IC50 (nM) | 25 | 10 |
| Emax (% Inhibition) | 35% | 90% | ||
| D3 | IC50 (nM) | 12 | 4 | |
| Emax (% Inhibition) | 45% | 95% |
Table 2: Intrinsic Activity of this compound at Serotonin 5-HT1A Receptor
| Assay | Receptor | Parameter | This compound (Hypothetical) | 5-CT (Full Agonist) |
| GTPγS Binding | 5-HT1A | EC50 (nM) | 5 | 1 |
| Emax (% of 5-CT) | 95% | 100% | ||
| cAMP Accumulation | 5-HT1A | IC50 (nM) | 8 | 2 |
| Emax (% Inhibition) | 90% | 95% |
Conclusion
The GTPγS binding and cAMP accumulation assays are robust and reliable methods for determining the intrinsic activity of this compound at dopamine D2, D3, and serotonin 5-HT1A receptors. By following these detailed protocols, researchers can obtain quantitative data on the potency (EC50/IC50) and efficacy (Emax) of this compound. This information is essential for a comprehensive understanding of its mechanism of action and for guiding further drug development efforts. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.
References
Application Notes and Protocols for PD 158771 in D2/D3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 158771 is a valuable pharmacological tool for investigating the function of dopamine (B1211576) D2 and D3 receptors. It is characterized as a partial agonist with high affinity for both D2 and D3 subtypes.[1] Its unique profile, demonstrating a separation between its effects on locomotor activity and its low propensity to induce catalepsy, makes it particularly useful for dissecting the roles of these receptors in motor control and the pathophysiology of neuropsychiatric disorders.[1] These application notes provide a summary of this compound's pharmacological characteristics, detailed protocols for its use in key in vitro and in vivo experiments, and visual aids to understand its mechanism of action and experimental application.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | D2 | Data not available in searched literature | - | - |
| D3 | Data not available in searched literature | - | - | |
| Functional Activity | D2/D3 | Partial Agonist | - | [1] |
| In Vivo Efficacy (ED50) | Reduction of Spontaneous Locomotor Activity | 0.38 mg/kg, i.p. | Mouse | [1] |
| 1.2 mg/kg, i.p. | Rat | [1] | ||
| 0.16 mg/kg, s.c. | Rat | [1] | ||
| Reduction of Amphetamine-Stimulated Locomotion | 0.13 mg/kg, i.p. | Mouse | [1] | |
| Side Effect Profile | Catalepsy Induction | Did not cause catalepsy at doses 20-fold higher than the ED50 for locomotor inhibition. | Rat | [1] |
| Extrapyramidal Dysfunction | Lower liability than haloperidol. | Squirrel and Cebus Monkeys | [1] |
Mandatory Visualizations
Signaling Pathways
References
Troubleshooting & Optimization
PD 158771 solubility issues and best solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 158771. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research compound known to act as a partial agonist for dopamine (B1211576) D2 and D3 receptors and as an agonist for the serotonin (B10506) 5-HT(1A) receptor. Its activity at these receptors suggests its potential for investigation in neuropsychiatric and neurological disorders.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For initial stock solutions, organic solvents are recommended. The table below provides a list of common solvents and their general suitability for dissolving hydrophobic compounds. It is crucial to start with a small amount of the compound to test its solubility in a given solvent before proceeding with larger quantities.
Q3: What is the maximum concentration of organic solvent, like DMSO, that can be used in cell-based assays?
The tolerance of cell lines to organic solvents can vary. For most cell lines, it is advisable to keep the final concentration of dimethyl sulfoxide (B87167) (DMSO) at or below 0.5% (v/v) to avoid cytotoxicity. Some robust cell lines may tolerate up to 1% DMSO, but this should be determined empirically for your specific cell type and experimental conditions. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.
Q4: My compound dissolves in the organic solvent but precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Lower the final concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try using a lower final concentration in your assay.
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Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol (B145695) and polyethylene (B3416737) glycol (PEG) 400 has been used for hydrophobic compounds.
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Incorporate a surfactant: Low concentrations of non-ionic detergents like Tween® 20 or Triton™ X-100 can help to keep hydrophobic compounds in solution. However, be aware that detergents can affect cell membranes and may interfere with certain assays.
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Sonication: After diluting the stock solution into your aqueous medium, brief sonication in a water bath can help to break up small precipitates and improve dispersion.
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Warm the solution: Gently warming the solution (e.g., to 37°C) can sometimes increase the solubility of a compound. However, be cautious of compound stability at higher temperatures.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Notes for In Vitro/In Vivo Use |
| Water | Poor | Not recommended for creating stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poor | Not recommended for creating stock solutions. |
| Ethanol | Likely Soluble | Can be used to create stock solutions. May exhibit some cytotoxicity at higher concentrations in cell-based assays. |
| Methanol | Likely Soluble | Can be used for stock solutions, but it is more toxic to cells than ethanol and should be used with caution. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The most common choice for creating high-concentration stock solutions of hydrophobic compounds. Ensure the final concentration in assays is low. |
| Dimethylformamide (DMF) | Likely Soluble | Another option for a stock solution, similar in properties to DMSO. Can also be toxic to cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
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Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can try the following:
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Gently warm the tube in a 37°C water bath for 5-10 minutes.
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Briefly sonicate the tube in a water bath sonicator.
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Sterilization (optional): If the stock solution needs to be sterile for cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Protect from light.
Visualizations
Signaling Pathways
Technical Support Center: Improving the Bioavailability of PD 158771 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of PD 158771 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antipsychotic agent that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as an agonist at serotonin (B10506) 5-HT(1A) receptors.[1] Its activity at these receptors is believed to contribute to its potential antipsychotic and anxiolytic effects.[1]
Q2: Why is improving the bioavailability of this compound important?
Improving the bioavailability of a drug candidate like this compound is crucial for ensuring that an effective concentration of the drug reaches the systemic circulation to exert its therapeutic effects.[2] Poor bioavailability can lead to high and frequent dosing, which can increase costs and the risk of side effects.[3]
Q3: What are the common reasons for poor bioavailability of a drug compound?
Common reasons for poor bioavailability include poor aqueous solubility, extensive first-pass metabolism in the liver, and instability of the drug in the gastrointestinal tract.[2] For many orally administered drugs, low solubility is a primary limiting factor for absorption.[4]
Q4: Which animal models are most commonly used for bioavailability studies?
Commonly used animal models for bioavailability and bioequivalence studies include rodents (rats and mice), rabbits, canines (especially Beagle dogs), and non-human primates.[5][6] The choice of animal model is critical and should be based on how closely its physiological and anatomical characteristics mimic those of humans.[5][6] Rats and dogs are frequently used for oral bioavailability studies due to similarities in their gastrointestinal physiology to humans.[5][6]
Q5: What are the key pharmacokinetic parameters to measure in a bioavailability study?
The key pharmacokinetic parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters help to determine the rate and extent of drug absorption.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound
Q: We are observing very low and variable plasma concentrations of this compound after oral administration in rats. What could be the cause and how can we improve this?
A: Low and variable oral bioavailability is often due to poor aqueous solubility of the compound. To address this, consider the following formulation strategies:
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Particle Size Reduction: Reducing the particle size of this compound can increase its surface area, which may improve its dissolution rate.[3] Techniques like micronization and nanosuspension can be employed.[3]
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution and bioavailability.[7][8] This technique transforms the drug from a crystalline to a more soluble amorphous state.[8]
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Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.[2][8]
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Use of Co-solvents: For preclinical studies, dissolving this compound in a mixture of solvents (co-solvents) can be a quick way to achieve a solution for oral gavage.[4] However, be mindful that the drug may precipitate upon dilution in the stomach.[4]
The following table summarizes potential formulation approaches and their expected impact on pharmacokinetic parameters.
| Formulation Approach | Expected Impact on Cmax | Expected Impact on Tmax | Expected Impact on AUC |
| Micronization | Increase | No significant change | Increase |
| Nanosuspension | Significant Increase | Decrease | Significant Increase |
| Solid Dispersion | Significant Increase | Decrease | Significant Increase |
| Lipid-Based Formulation | Increase | Variable | Increase |
Issue 2: High Variability in Pharmacokinetic Data
Q: We are seeing high inter-animal variability in the pharmacokinetic data for this compound. What are the potential sources of this variability and how can we minimize it?
A: High variability in pharmacokinetic data can arise from several factors. Here are some common causes and solutions:
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Animal-Related Factors: Differences in age, sex, and strain of the animals can affect drug metabolism and absorption.[9] Ensure that you are using a homogenous group of animals for your studies.
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Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize the feeding schedule of your animals (e.g., fasting overnight before dosing).
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Dosing Technique: Inaccurate or inconsistent oral gavage can lead to variability. Ensure that all technicians are properly trained and use a consistent technique.
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Study Design: A crossover study design, where each animal receives both the oral and intravenous formulations, can help to reduce inter-animal variability.[9] A sufficient washout period between treatments is necessary.[9]
The workflow for a crossover bioavailability study is illustrated below.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
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Materials: this compound, a suitable stabilizer (e.g., a surfactant like polysorbate 80), and purified water.
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Procedure:
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Prepare a preliminary suspension of this compound and the stabilizer in water.
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Subject the suspension to high-pressure homogenization or wet milling.
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Monitor the particle size distribution using a suitable technique (e.g., dynamic light scattering) until the desired particle size (typically < 1000 nm) is achieved.
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Characterize the final nanosuspension for particle size, zeta potential, and drug content.
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Protocol 2: In Vivo Bioavailability Study in Rats
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
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Housing: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
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Dosing:
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Fast the rats overnight before dosing.
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For the oral group, administer the this compound formulation by oral gavage.
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For the intravenous (IV) group, administer a solution of this compound in a suitable vehicle via the tail vein. This group serves as the reference for 100% bioavailability.[9]
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Blood Sampling:
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Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
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Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between formulation strategies and bioavailability.
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PD 158771 In Vivo Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PD 158771 in in vivo behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: We administered this compound and observed a significant decrease in locomotor activity. Is this an expected outcome?
A1: Yes, a reduction in spontaneous locomotor activity is a well-documented effect of this compound. As a dopamine (B1211576) (DA) D2/D3 partial agonist with weak intrinsic activity, it preferentially acts on DA autoreceptors, leading to a decrease in dopamine synthesis and release, which in turn reduces locomotor activity.[1] In studies with mice and rats, this compound has been shown to dose-dependently reduce spontaneous locomotion.[1]
Q2: At what dose should we expect to see a reduction in locomotor activity?
A2: The effective dose for reducing locomotor activity can vary depending on the species and route of administration. For intraperitoneal (i.p.) administration, the ED50 is approximately 0.38 mg/kg in mice and 1.2 mg/kg in rats. For subcutaneous (s.c.) administration in rats, the ED50 is lower, around 0.16 mg/kg.[1] It is always recommended to perform a dose-response study in your specific experimental setup to determine the optimal dose.
Q3: We are investigating the anxiolytic potential of this compound. What is the evidence for its effectiveness in animal models of anxiety?
A3: this compound has demonstrated anxiolytic-like effects in the Vogel conflict test in rats.[1] This effect is likely mediated by its agonist activity at serotonin (B10506) (5-HT)1A receptors.[1] However, it's important to note that the anxiolytic effects of compounds can be model-dependent.
Q4: Could this compound produce anxiogenic (anxiety-promoting) effects at higher doses?
A4: While the primary evidence for this compound points towards anxiolytic-like effects, it is a known phenomenon for some psychoactive compounds to exhibit biphasic dose-response curves, with low doses being anxiolytic and high doses becoming anxiogenic.[2][3][4] This has not been explicitly reported for this compound in the available literature, but it is a possibility to consider, especially if you observe unexpected behavioral outcomes at the upper end of your dose range. Careful dose-response studies are crucial.
Q5: We are concerned about extrapyramidal side effects (EPS). What is the risk of catalepsy with this compound?
A5: this compound has a low liability for producing catalepsy, a common preclinical indicator of EPS liability in typical antipsychotics.[1][5] In rats, it did not induce catalepsy at doses up to 20 times higher than its ED50 for locomotor inhibition.[1] This favorable profile is attributed to its dopamine partial agonist activity, contrasting with the full antagonism of typical antipsychotics like haloperidol.
Q6: Does this compound have antidepressant properties?
A6: Based on available preclinical data, this compound does not appear to have antidepressant properties. It was found to be inactive in the water wheel behavioral despair model in rats, a test used to screen for potential antidepressant efficacy.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No significant effect on locomotor activity at expected doses. | - Route of administration: Bioavailability can differ significantly between routes (e.g., i.p. vs. s.c.).- Vehicle: The vehicle used to dissolve this compound may interfere with its absorption or activity.- Animal strain/species differences: Sensitivity to dopaminergic agents can vary.- Habituation: Insufficient habituation of animals to the testing environment can lead to high baseline activity, masking a drug effect. | - Verify the route of administration and ensure correct procedure.- Use a well-established and inert vehicle. Consider checking literature for recommended vehicles for this compound class.- Review literature for data on the specific strain/species being used. If none is available, a wider dose range may be necessary.- Ensure a proper habituation period before drug administration and testing. |
| High variability in behavioral responses between subjects. | - Inconsistent drug administration: Inaccurate dosing or injection placement.- Stress levels: Variations in handling and environmental stressors can impact behavioral outcomes.- Circadian rhythm: Time of day for testing can influence locomotor activity and anxiety levels. | - Ensure all personnel are properly trained in animal handling and injection techniques.- Standardize all experimental procedures, including handling, to minimize stress.- Conduct behavioral testing at the same time each day to control for circadian variations. |
| Animals appear sedated rather than exhibiting specific behavioral changes. | - Dose is too high: The observed effect may be a general sedative effect rather than a specific modulation of the target behavior.- Off-target effects: At high concentrations, the drug may interact with other receptors. | - Perform a thorough dose-response study to identify a dose that affects the target behavior without causing overt sedation.- Review the receptor binding profile of this compound to consider potential off-target interactions at the doses being used. |
| Unexpected anxiogenic-like behavior observed. | - High dose: As discussed in the FAQ, high doses of some 5-HT1A agonists can potentially lead to anxiogenic effects.- Conflict paradigm: The specific parameters of the anxiety test (e.g., shock intensity in a conflict test) might be too high, leading to a floor effect where anxiolytic effects are difficult to detect. | - Test a lower dose range.- Optimize the parameters of your anxiety model to ensure it is sensitive to both anxiolytic and anxiogenic effects. |
Quantitative Data Summary
Table 1: In Vivo Potency of this compound in Rodents
| Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Spontaneous Locomotor Activity Inhibition | Mouse | i.p. | 0.38 | [1] |
| Spontaneous Locomotor Activity Inhibition | Rat | i.p. | 1.2 | [1] |
| Spontaneous Locomotor Activity Inhibition | Rat | s.c. | 0.16 | [1] |
| Amphetamine-Stimulated Locomotion Inhibition | Mouse | i.p. | 0.13 | [1] |
| Conditioned Avoidance Responding Inhibition | Squirrel Monkey | - | - | [1] |
| Anxiolytic-like Effects (Vogel Conflict Test) | Rat | - | - | [1] |
Note: Specific ED50 values for the conditioned avoidance and Vogel conflict tests were not provided in the primary reference.
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotion in Rats
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Animals: Male Sprague-Dawley rats (250-300g).
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Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
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Habituation: Place rats individually in the activity chambers for 60 minutes to allow for habituation to the novel environment.
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Drug Administration:
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Prepare this compound in a suitable vehicle (e.g., sterile water or saline).
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Administer this compound or vehicle via the desired route (e.g., i.p. or s.c.). A typical dose range to investigate would be 0.1 - 3.0 mg/kg.
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Testing: Immediately after injection, return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-120 minutes.
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Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Compare the total activity counts between drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Vogel Conflict Test in Rats
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Animals: Male Wistar rats (200-250g).
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Apparatus: A testing chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lick detector.
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Water Deprivation: Water deprive the rats for 48 hours prior to the test, with free access to food.
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Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the testing session.
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Testing Session:
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Place the rat in the testing chamber.
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Allow a 20-second adaptation period.
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After the 20th lick on the drinking spout, deliver a mild, brief electric shock through the spout and the grid floor for every subsequent lick.
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The session duration is typically 3-5 minutes.
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Data Collection: Record the total number of licks and the number of shocks received.
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Data Analysis: Anxiolytic compounds are expected to increase the number of punished licks (i.e., the number of shocks received) compared to the vehicle-treated group. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Catalepsy Assessment in Rats (Bar Test)
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Animals: Male Sprague-Dawley rats (250-300g).
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Apparatus: A horizontal bar raised approximately 10 cm from a flat surface.
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Drug Administration: Administer this compound or a positive control (e.g., haloperidol) at various doses.
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Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
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Catalepsy Scoring: Measure the time (in seconds) the rat remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used. If the rat moves or corrects its posture before the cut-off time, record the latency to movement.
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Data Analysis: Compare the latency to move between the different treatment groups. A significant increase in the time spent on the bar indicates catalepsy.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing spontaneous locomotion.
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like and anxiogenic-like effects of nicotine are regulated via diverse action at β2*nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like and anxiogenic-like effects of nicotine are regulated via diverse action at β2*nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pan-ErbB Inhibitor Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of pan-ErbB inhibitors, such as PD 158771, in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Published research indicates that this compound is a partial agonist for dopamine (B1211576) D2 and D3 receptors and an agonist for serotonin (B10506) 5-HT(1A) receptors, with potential applications as an antipsychotic and anxiolytic agent.[1] However, in the context of oncology and in-vitro cell-based assays targeting receptor tyrosine kinases, "this compound" may be a less common identifier or a misnomer for a compound targeting the ErbB family of receptors. This guide focuses on optimizing the use of pan-ErbB inhibitors in cancer research settings.
Q2: What are pan-ErbB inhibitors and how do they work?
A2: Pan-ErbB inhibitors are small molecule tyrosine kinase inhibitors (TKIs) that target multiple members of the ErbB (also known as HER) family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4.[2][3] These receptors play a crucial role in cell proliferation, survival, and differentiation.[4][5][6] In many cancers, these pathways are dysregulated.[2] Pan-ErbB inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways.[2][7] Some pan-ErbB inhibitors are irreversible, forming a covalent bond with the kinase.[8]
Q3: What is a typical starting concentration for a pan-ErbB inhibitor in an in-vitro assay?
A3: The optimal concentration is highly dependent on the specific compound, the cell line being used, and the assay being performed. A good starting point is to perform a dose-response curve ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) concentrations. For many potent pan-ErbB inhibitors, the IC50 (the concentration at which 50% of the target is inhibited) is in the low nanomolar range in biochemical assays and the low to mid-nanomolar range in cell-based assays.[2]
Q4: How should I prepare and store stock solutions of pan-ErbB inhibitors?
A4: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in cell culture medium. It is critical to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor | Concentration too low: The concentration of the inhibitor may be insufficient to inhibit the target in your specific cell line. | Perform a dose-response experiment with a wider concentration range, extending into the micromolar range. |
| Cell line insensitivity: The cell line may not be dependent on the ErbB signaling pathway for survival or proliferation. | Choose a cell line known to have high expression or activation of ErbB family members. Verify ErbB receptor expression and phosphorylation levels via Western blot. | |
| Compound instability: The inhibitor may have degraded. | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage of the compound. | |
| Incorrect assay endpoint: The chosen assay may not be sensitive to the effects of ErbB inhibition within the experimental timeframe. | Consider using a more direct assay for target engagement, such as measuring the phosphorylation of EGFR or downstream targets like AKT and ERK via Western blot or ELISA. | |
| High level of cell death, even at low concentrations | Cytotoxicity: The inhibitor may be cytotoxic to the cells at the concentrations tested. | Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the cytotoxic threshold for functional assays. |
| Off-target effects: The inhibitor may be affecting other kinases or cellular processes.[9] | Review the literature for known off-target effects of the specific inhibitor. If possible, use a more specific inhibitor or a secondary inhibitor with a different off-target profile to confirm the on-target effect. | |
| Inconsistent results between experiments | Variable cell conditions: Differences in cell passage number, confluency, or overall health can affect the response to inhibitors. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. | Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a master mix of the final medium containing the inhibitor to add to replicate wells. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pan-ErbB inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-EGFR
-
Cell Treatment: Plate cells and treat with different concentrations of the pan-ErbB inhibitor for a specified time (e.g., 1-24 hours). Include a positive control (e.g., EGF stimulation) and a negative control (untreated or vehicle-treated).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Data Presentation
Table 1: IC50 Values of Representative Pan-ErbB Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Target(s) | Biochemical IC50 (EGFR) | Biochemical IC50 (HER2) | Cellular Growth Inhibition IC50 (e.g., in A431 cells) | Reference |
| Canertinib (CI-1033) | EGFR, HER2, ErbB4 | 0.8 nM | 19 nM | Varies by cell line | [2] |
| Lapatinib (GW2016) | EGFR, HER2 | 11 nM | 9 nM | <0.16 µM in EGFR/HER2 overexpressing lines | [2] |
| PF00299804 | EGFR, HER2 | ~1 nM | ~10 nM | Varies by cell line | [8] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used.
Visualizations
Caption: Simplified ErbB signaling pathway.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
Technical Support Center: Troubleshooting Inconsistent Results in PD 158771 Experiments
Welcome to the technical support center for PD 158771. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results with this compound. This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice in a question-and-answer format.
Compound Information: this compound
This compound is a pharmacological agent characterized as a partial agonist at dopamine (B1211576) D2 and D3 receptors and an agonist at the serotonin (B10506) 5-HT1A receptor. Its activity at these G protein-coupled receptors (GPCRs) makes it a subject of interest for research in neuropsychiatric and related disorders.
Quantitative Data Summary
| Parameter | Species | Test | Route of Administration | Value | Reference |
| ED50 | Mouse | Reduction of spontaneous locomotor activity | Intraperitoneal (i.p.) | 0.38 mg/kg | [1] |
| ED50 | Mouse | Reduction of amphetamine-stimulated locomotion | Intraperitoneal (i.p.) | 0.13 mg/kg | [1] |
| ED50 | Rat | Reduction of spontaneous locomotor activity | Intraperitoneal (i.p.) | 1.2 mg/kg | [1] |
| ED50 | Rat | Reduction of spontaneous locomotor activity | Subcutaneous (s.c.) | 0.16 mg/kg | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assays
Question 1: We are observing inconsistent or no response in our in vitro functional assays (e.g., cAMP, GTPγS binding) with this compound. What are the potential causes?
Answer: Inconsistent results in in vitro functional assays with this compound can stem from several factors related to the compound itself, the cells, or the assay protocol.
Troubleshooting Steps:
-
Compound Integrity and Solubility:
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Verify Compound Identity and Purity: Ensure the compound is this compound and of high purity. Impurities can lead to off-target effects or a weaker-than-expected response.
-
Solubility Issues: this compound is a small molecule that may have limited aqueous solubility. Ensure it is fully dissolved in the recommended solvent (typically DMSO) before preparing dilutions. Precipitates in your stock solution or final assay buffer will lead to inaccurate concentrations and inconsistent results.
-
Best Practice: Prepare a high-concentration stock in 100% DMSO and sonicate if necessary. When diluting into aqueous assay buffers, do so in a stepwise manner and vortex between dilutions to minimize precipitation. Keep the final DMSO concentration consistent across all wells and below a cytotoxic level (typically <0.5%).
-
-
-
Cellular Health and Receptor Expression:
-
Cell Viability: Use healthy, viable cells. Cells that are overgrown, have been passaged too many times, or are otherwise stressed may exhibit altered receptor expression and signaling capacity.
-
Receptor Expression Levels: Confirm that your cell line expresses adequate levels of the target receptors (Dopamine D2/D3, 5-HT1A). Low receptor expression will result in a small signal window, making it difficult to detect a response.
-
-
Assay Conditions:
-
Agonist Concentration (for antagonist mode): If you are using this compound to antagonize another agonist, the concentration of the stimulating agonist is critical. An agonist concentration that is too high can overcome the inhibitory effects of this compound. It is recommended to use an agonist concentration at or around its EC80.
-
Incubation Times: Optimize the pre-incubation time with this compound and the stimulation time with any co-applied agonist. These times can vary depending on the assay format and cell type.
-
Assay Buffer Components: Ensure the assay buffer composition is appropriate. For example, GTPγS binding assays are sensitive to the concentration of GDP and Mg2+ ions.[2]
-
Logical Workflow for Troubleshooting In Vitro Assays
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
Question 2: How do I determine the correct concentration range to use for this compound in my cell-based assays?
Answer: The optimal concentration range for this compound will depend on its potency at the target receptors and the specific assay being performed.
Recommended Approach:
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Literature Review and Supplier Data: Start by consulting the supplier's datasheet for any available in vitro potency data (Ki, EC50, IC50). While specific public data for this compound is scarce, related compounds can provide a starting point.
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Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the potency of this compound in your specific experimental system.
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Concentration Range: A broad concentration range is recommended for the initial experiment, for example, from 1 nM to 100 µM, with 8-12 concentrations.
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Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonism) or IC50 (for antagonism).
-
-
Cytotoxicity Assay: Before conducting functional assays, it is advisable to assess the cytotoxicity of this compound in your cell line at the intended concentration range and incubation time. This will ensure that the observed effects are due to receptor modulation and not cell death.
In Vivo Assays
Question 3: We are observing high variability in our in vivo behavioral experiments with this compound. How can we improve the consistency of our results?
Answer: Behavioral experiments are inherently more variable than in vitro assays. Several factors related to the animal, environment, and experimental procedure can contribute to this variability.
Troubleshooting Steps:
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Animal-Related Factors:
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Species, Strain, Sex, and Age: Ensure that these are consistent across all experimental groups.
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Health Status: Use healthy animals and allow for an acclimatization period upon arrival at the facility.
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Handling: Handle the animals consistently and habituate them to the experimental procedures (e.g., injections, handling by the experimenter) before the actual experiment to reduce stress-induced variability.
-
-
Environmental Factors:
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Testing Environment: Maintain a consistent testing environment, including lighting conditions, temperature, humidity, and noise levels.
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Time of Day: Conduct experiments at the same time of day for all animals to minimize the influence of circadian rhythms on behavior.
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Procedural Factors:
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Drug Administration: Ensure accurate and consistent drug administration. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, use a consistent volume and injection site.
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Acclimatization to Apparatus: Allow animals to acclimate to the testing apparatus before the start of the experiment. For example, in locomotor activity tests, a 30-60 minute acclimation period in the testing chamber is common.[3]
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Apparatus Cleaning: Thoroughly clean the apparatus between each animal to remove any olfactory cues that could influence the behavior of subsequent animals.
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Experimental Workflow for In Vivo Behavioral Studies
Caption: A streamlined workflow for conducting in vivo behavioral experiments.
Signaling Pathways
Question 4: What are the expected downstream signaling pathways activated by this compound?
Answer: this compound acts on D2/D3 and 5-HT1A receptors, which are all primarily coupled to inhibitory G proteins (Gαi/o). Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. However, these receptors can also signal through other pathways.
Dopamine D2/D3 Receptor Signaling:
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Canonical Pathway: Inhibition of adenylyl cyclase, leading to decreased cAMP and reduced Protein Kinase A (PKA) activity.
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Non-Canonical Pathways: D2/D3 receptors can also signal through Gβγ subunits to activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Additionally, they can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt signaling pathways.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Dopamine D2 receptor.
5-HT1A Receptor Signaling:
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Canonical Pathway: Similar to D2/D3 receptors, 5-HT1A receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.
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Non-Canonical Pathways: Activation of 5-HT1A receptors can also lead to the activation of the MAPK/ERK and Akt signaling pathways, which are involved in processes like cell survival and synaptic plasticity.[4]
5-HT1A Receptor Signaling Pathway
Caption: Overview of the 5-HT1A receptor signaling pathway.
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for D2/D3 or 5-HT1A Receptor Activation
This protocol provides a general framework for measuring the effect of this compound on cAMP levels in cells expressing the target receptors.
Materials:
-
Cells expressing the human Dopamine D2, D3, or 5-HT1A receptor.
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Assay buffer (e.g., HBSS)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescent biosensor-based)
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove culture medium from the cells. b. Add assay buffer containing IBMX and allow to equilibrate for 10-15 minutes. c. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for an optimized duration (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and determine the IC50 value.
Protocol 2: In Vivo Spontaneous Locomotor Activity Test
This protocol is used to assess the effect of this compound on spontaneous motor activity in rodents.[3][4][5][6][7]
Apparatus:
-
Open field arena equipped with infrared beams or a video tracking system.
Procedure:
-
Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the experiment to acclimate.
-
Habituation: On the day before the test, habituate the animals to the testing procedure by administering a vehicle injection and placing them in the locomotor activity chambers for a set period.
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., i.p., s.c.).
-
Testing: Immediately after administration, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) for a defined period (e.g., 30-60 minutes).
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal.
Protocol 3: Vogel Conflict Test
This test is used to screen for the anxiolytic properties of compounds.[8][9][10][11][12]
Apparatus:
-
A testing chamber with a grid floor connected to a shock generator and a drinking spout connected to a lickometer.
Procedure:
-
Water Deprivation: Water-deprive the animals for a set period (e.g., 24-48 hours) before the test to motivate drinking behavior.
-
Acclimatization: Acclimate the animals to the testing chamber.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Testing Session: Place the animal in the chamber. After a set number of licks from the drinking spout (e.g., 20 licks), a mild electric shock is delivered through the grid floor.
-
Data Collection: Record the number of shocks received during a fixed session duration (e.g., 3-5 minutes). An increase in the number of shocks taken by the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Cleaning: Clean the chamber thoroughly between animals.
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. va.gov [va.gov]
- 6. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orchidscientific.com [orchidscientific.com]
- 11. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 12. VOGEL TEST [panlab.com]
Technical Support Center: PD 158771 (Tyrphostin AG 1478)
This technical support center provides guidance on the stability and handling of PD 158771, also known as Tyrphostin AG 1478, to help researchers minimize degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored as a lyophilized powder at -20°C in a desiccated environment and protected from light. In its lyophilized form, the compound is stable for up to 24 months.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to dissolve the lyophilized powder in DMSO to prepare a stock solution. For example, a 1 mM stock solution can be prepared by dissolving 400 μg of the powder in 1.23 ml of DMSO. Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Once in solution, the compound should be used within 3 months to prevent a loss of potency.
Q3: What are the main factors that can cause degradation of this compound?
Based on its chemical structure (an anilinoquinazoline (B1252766) derivative), the primary factors that can contribute to the degradation of this compound include:
-
Hydrolysis: The quinazoline (B50416) ring system can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can lead to the cleavage of the ring.
-
Oxidation: The molecule may be prone to oxidation, which can alter its structure and activity.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the compound. It is crucial to protect both the solid compound and its solutions from light.
Q4: Is this compound stable in cell culture media?
While specific data on the long-term stability of this compound in cell culture media at 37°C is limited, it is advisable to prepare fresh dilutions of the compound in media for each experiment from a frozen DMSO stock. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and the presence of serum components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of the stock solution at -20°C, protected from light, and avoid multiple freeze-thaw cycles by preparing aliquots. |
| Degradation of this compound in working solutions. | Prepare fresh working dilutions in your experimental buffer or cell culture medium immediately before use. Do not store the compound in aqueous solutions for extended periods. | |
| Precipitation of the compound in aqueous solutions. | Low solubility in aqueous buffers. | This compound is soluble in DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause precipitation or cellular toxicity. |
| Loss of inhibitory activity over time. | Gradual degradation of the compound. | Monitor the age of your stock solution. It is recommended to use the stock solution within 3 months of preparation. If you suspect degradation, it is best to use a fresh stock. |
Data Presentation
Table 1: Summary of this compound (Tyrphostin AG 1478) Stability and Storage
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Lyophilized Powder | -20°C | 24 months | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C | 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1.23 ml for a 1 mM stock from 400 μg).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Further dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration immediately before use.
-
Mix the working solution thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution for your experiment without delay.
Mandatory Visualization
Potential Degradation Pathways
The following diagrams illustrate potential, generalized degradation pathways for this compound based on the reactivity of its quinazoline core and susceptibility of related compounds to oxidation and photodegradation.
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Potential oxidative degradation pathway of this compound.
Caption: Potential photodegradation pathway of this compound.
Experimental Workflow to Minimize Degradation
Caption: Recommended experimental workflow for handling this compound.
Validation & Comparative
A Preclinical Showdown: PD 158771 Versus Typical Antipsychotics in Efficacy and Safety
For Immediate Release
In the landscape of antipsychotic drug development, the quest for agents with superior efficacy and a more favorable side-effect profile remains a paramount objective. This guide provides a comparative analysis of the preclinical data for PD 158771, a dopamine (B1211576) D2/D3 partial agonist and serotonin (B10506) 5-HT1A agonist, against traditional typical antipsychotics, which primarily act as dopamine D2 receptor antagonists. This comparison is intended for researchers, scientists, and drug development professionals to offer insights into the potential advantages of this novel compound.
Mechanism of Action: A Tale of Two Approaches
Typical antipsychotics, such as haloperidol (B65202) and chlorpromazine, exert their therapeutic effects by blocking dopamine D2 receptors in the brain's mesolimbic pathway.[1] This antagonism helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. However, this non-selective blockade of D2 receptors in other brain regions, like the nigrostriatal pathway, is also responsible for the debilitating extrapyramidal side effects (EPS) commonly associated with these drugs.[1]
In contrast, this compound presents a more nuanced mechanism. As a partial agonist at D2 and D3 receptors, it can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state.[2] This is complemented by its agonist activity at 5-HT1A receptors, a characteristic shared with some atypical antipsychotics, which is thought to contribute to a reduction in EPS and an improvement in negative and cognitive symptoms.[2]
Comparative Efficacy in Preclinical Models
Preclinical studies in animal models provide the foundational data for assessing the potential therapeutic efficacy of a new compound. Key models for antipsychotic activity include the conditioned avoidance response and the reduction of hyperactivity.
Conditioned Avoidance Response
The conditioned avoidance response (CAR) test is a well-established preclinical model for predicting antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Effective antipsychotics selectively suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus.
While a detailed protocol for the specific CAR study involving this compound in squirrel monkeys is not publicly available, a published abstract reports that this compound produced a potent and long-lasting inhibition of conditioned avoidance responding, an effect consistent with known antipsychotics.[2]
Reduction of Locomotor Activity
Animal models of psychosis often involve inducing hyperactivity, which can be reversed by effective antipsychotic agents. Preclinical data for this compound demonstrates its ability to reduce both spontaneous and amphetamine-stimulated locomotor activity in rodents.
| Compound | Species | Test | Endpoint | Result (ED50) |
| This compound | Mouse | Spontaneous Locomotor Activity | Reduction of activity | 0.38 mg/kg, i.p.[2] |
| Rat | Spontaneous Locomotor Activity | Reduction of activity | 1.2 mg/kg, i.p.[2] | |
| Rat | Spontaneous Locomotor Activity | Reduction of activity | 0.16 mg/kg, s.c.[2] | |
| Mouse | Amphetamine-Stimulated Locomotion | Reduction of hyperactivity | 0.13 mg/kg, i.p.[2] |
Safety and Tolerability: A Potential Paradigm Shift
A significant hurdle for typical antipsychotics is their propensity to induce extrapyramidal side effects, including catalepsy (a state of immobility and muscular rigidity). Preclinical models are crucial for assessing a new drug's liability for these adverse effects.
Catalepsy
The bar test is a standard method for inducing and measuring catalepsy in rodents. An animal's forepaws are placed on a raised bar, and the time it remains in this unnatural posture is recorded. Typical antipsychotics like haloperidol are known to induce significant catalepsy in this model.
In stark contrast, this compound did not cause catalepsy in rats at a dose 20-fold higher than its effective dose for inhibiting locomotor activity.[2] This suggests a significantly lower risk of inducing Parkinsonian-like side effects compared to typical antipsychotics.
Extrapyramidal Dysfunction
Further supporting its improved safety profile, preclinical studies in squirrel and cebus monkeys sensitized to the dystonic effects of haloperidol indicated that this compound had a "somewhat lower liability" to produce extrapyramidal dysfunction compared to the typical antipsychotic.[2]
Receptor Binding Affinity: A Molecular Look at Selectivity
The interaction of a drug with its target receptors is quantified by its binding affinity (Ki value), where a lower Ki value indicates a higher affinity. The distinct receptor binding profiles of this compound and typical antipsychotics underpin their different pharmacological effects.
| Compound | Receptor | Ki (nM) |
| This compound | D2 | Data not available |
| D3 | Data not available | |
| 5-HT1A | Data not available | |
| Haloperidol | D2 | ~1.2 - 1.5[3] |
| Chlorpromazine | D2 | ~1.8 |
Note: Specific Ki values for this compound are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used in preclinical evaluation, the following diagrams are provided.
Experimental Protocols
Catalepsy Test (Bar Test) in Rats
This protocol is a generalized procedure for assessing catalepsy, a key indicator of extrapyramidal side effects.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: A horizontal bar is fixed at a height that requires the rat to be in a "rearing" position with its forepaws on the bar and hind paws on the surface below.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or a typical antipsychotic) or vehicle.
-
At predetermined time points after dosing, each rat is gently placed with its forepaws on the bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean time spent on the bar is calculated for each treatment group and compared to the vehicle control group.
Conditioned Avoidance Response (General Protocol)
This is a generalized protocol for the CAR test, a predictor of antipsychotic efficacy.
-
Animals: Squirrel monkeys or rats are frequently used.
-
Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild foot shock (unconditioned stimulus, US), and a conditioned stimulus (CS) such as a light or tone.
-
Procedure:
-
Training: An animal is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds) followed by the US. If the animal moves to the other compartment during the CS, the trial is terminated, and an "avoidance response" is recorded. If it moves after the US onset, an "escape response" is recorded.
-
Testing: Once trained to a stable baseline of avoidance, the animal is administered the test compound or vehicle before the session. The number of avoidance, escape, and non-escape responses are recorded.
-
-
Data Analysis: The percentage of avoidance responses is the primary measure of efficacy. A significant reduction in avoidance without an increase in escape failures indicates a potential antipsychotic effect.
Conclusion
References
- 1. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concurrent fixed-ratio and avoidance responding in the squirrel monkey - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: PD 158771 vs. Clozapine in Antipsychotic Models
For researchers and drug development professionals, the quest for novel antipsychotics with improved efficacy and tolerability remains a paramount challenge. This guide provides a comparative analysis of the preclinical data for PD 158771 and the archetypal atypical antipsychotic, clozapine (B1669256). While clozapine's complex pharmacology is well-documented, data on this compound is more limited, yet points to a distinct mechanistic profile.
This comparison synthesizes available preclinical findings to highlight the key differences and similarities between these two compounds, offering insights for future research and development in the field of neuropsychopharmacology. The following sections detail their mechanisms of action, receptor binding profiles, and effects in established animal models of antipsychotic activity, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Profiles
Clozapine is renowned for its broad pharmacological footprint, acting on a multitude of neurotransmitter systems. It is primarily classified as a dopamine (B1211576) and serotonin (B10506) receptor antagonist.[1] Its "atypical" nature is often attributed to its relatively weak affinity for the dopamine D2 receptor compared to first-generation antipsychotics, coupled with a high affinity for several other receptors.[1][2] This includes potent antagonism at serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors, as well as significant interaction with adrenergic (α1), muscarinic (M1), and histamine (B1213489) (H1) receptors.[1][2][3] Furthermore, clozapine exhibits partial agonist activity at the 5-HT1A receptor.[1]
In stark contrast, this compound presents a more focused mechanism of action based on available data. It is characterized as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[4] This profile suggests a primary modulation of the dopaminergic and serotonergic systems, but through a different modality—partial and full agonism—compared to clozapine's predominantly antagonistic actions.
Receptor Binding Affinity
A direct quantitative comparison of receptor binding affinities is hampered by the limited publicly available data for this compound. However, a comprehensive profile for clozapine is well-established. The following table summarizes the Ki values (in nM) for clozapine at various receptors, indicating the concentration of the drug required to inhibit 50% of radioligand binding. Lower Ki values denote higher binding affinity.
Table 1: Clozapine Receptor Binding Affinity Profile
| Receptor Family | Receptor Subtype | Ki (nM) | Reference |
| Dopamine | D1 | 270 | [2] |
| D2 | 160 | [2] | |
| D3 | 555 | [2] | |
| D4 | 24 | [2] | |
| D5 | 454 | [2] | |
| Serotonin | 5-HT1A | 120 | [2] |
| 5-HT2A | 5.4 | [2] | |
| 5-HT2C | 9.4 | [2] | |
| 5-HT3 | 95 | [2] | |
| 5-HT6 | 4 | [2] | |
| 5-HT7 | 6.3 | [2] | |
| Adrenergic | α1A | 1.6 | [2] |
| α2A | 90 | [2] | |
| Muscarinic | M1 | 6.2 | [3] |
| Histamine | H1 | 1.1 | [2] |
Note: Data for this compound is not publicly available in the searched resources.
Preclinical Behavioral Effects: In Vivo Comparisons
Preclinical behavioral models in rodents and primates are crucial for predicting the antipsychotic potential and side-effect profiles of novel compounds.
Locomotor Activity
Spontaneous locomotor activity is often used to assess the sedative or stimulant effects of a drug. This compound has been shown to reduce spontaneous locomotor activity in both mice and rats.[4] This is consistent with the effects of many antipsychotic drugs, including clozapine.
Table 2: Effect on Locomotor Activity
| Compound | Species | Effect | ED50 | Reference |
| This compound | Mouse | Reduction | 0.38 mg/kg, i.p. | [4] |
| Rat | Reduction | 1.2 mg/kg, i.p. | [4] | |
| Rat | Reduction | 0.16 mg/kg, s.c. | [4] | |
| Clozapine | Rat | Reduction | Not specified | [4] |
Conditioned Avoidance Responding (CAR)
The CAR test is a classic predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Antipsychotic drugs are known to suppress this conditioned avoidance response. This compound has demonstrated potent and long-lasting inhibition of conditioned avoidance responding in squirrel monkeys, an effect similar to that of known antipsychotics.[4]
Extrapyramidal Side Effects (EPS): The Catalepsy Model
A significant advantage of atypical antipsychotics like clozapine is their reduced liability to induce extrapyramidal side effects, which are common with typical antipsychotics. One of the key preclinical indicators of EPS potential is the induction of catalepsy in rats, a state of motor immobility. Notably, this compound did not cause catalepsy in rats at doses up to 20 times higher than its effective dose for inhibiting locomotor activity.[4] This favorable profile is similar to that of clozapine and suggests a low potential for inducing motor side effects.[4]
Experimental Protocols
Receptor Binding Assays (General Protocol)
Receptor binding assays are performed in vitro to determine the affinity of a compound for a specific receptor. Typically, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value and represents the affinity of the compound for the receptor.
Catalepsy Test in Rats (General Protocol)
Rats are administered the test compound or vehicle. At specified time points after administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 120-180 seconds) is typically used, and if the animal remains on the bar for this duration, it is considered cataleptic.
Spontaneous Locomotor Activity (General Protocol)
Rodents are placed in an open-field arena equipped with infrared beams to automatically track their movement. After a habituation period, the animals are administered the test compound or vehicle. Their locomotor activity (e.g., distance traveled, number of beam breaks) is then recorded for a set period. A reduction in locomotor activity compared to the vehicle-treated group suggests a sedative or antipsychotic-like effect.
Conditioned Avoidance Responding (CAR) (General Protocol)
Animals are trained in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock). The animal can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus. After the animals are trained to a stable level of performance, they are treated with the test compound or vehicle, and their ability to perform the avoidance response is assessed.
Conclusion
The preclinical data available for this compound, though limited, suggests a distinct pharmacological profile compared to the broad-spectrum antagonist clozapine. This compound's mechanism as a D2/D3 partial agonist and 5-HT1A agonist, combined with its apparent lack of cataleptic effects, positions it as a compound of interest for further investigation as a potential antipsychotic with a favorable side-effect profile. However, a comprehensive understanding of its full receptor binding profile through the determination of Ki values is essential for a more complete and direct comparison with clozapine and other antipsychotics. The promising behavioral data for this compound underscores the potential of exploring novel mechanisms of action beyond the traditional multi-receptor antagonism characteristic of many atypical antipsychotics. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PD 158771 and aripiprazole
An Objective Analysis of Two Dopamine (B1211576) and Serotonin (B10506) Receptor Modulators for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound PD 158771 and the atypical antipsychotic drug aripiprazole (B633). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective pharmacological profiles.
Pharmacological Profile: A Quantitative Overview
The following tables summarize the in vitro pharmacological data for this compound and aripiprazole, focusing on their binding affinities and functional activities at key dopamine and serotonin receptors implicated in neuropsychiatric disorders.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Aripiprazole |
| Dopamine D2 | Data Not Available | 0.34 - 1.6 |
| Dopamine D3 | Data Not Available | 0.8 - 4.1 |
| Dopamine D4 | Data Not Available | 26 - 44 |
| Serotonin 5-HT1A | Data Not Available | 1.7 - 4.4 |
| Serotonin 5-HT2A | Data Not Available | 3.4 - 13 |
| Serotonin 5-HT2B | Data Not Available | 0.36 |
| Serotonin 5-HT2C | Data Not Available | 15 - 87 |
| Serotonin 5-HT7 | Data Not Available | 39 |
| Adrenergic α1 | Data Not Available | 57 |
| Histamine H1 | Data Not Available | 61 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (Intrinsic Activity / Emax)
| Receptor | Assay Type | This compound | Aripiprazole |
| Dopamine D2 | cAMP Accumulation | Weak Partial Agonist | Partial Agonist (~25-47% of dopamine) |
| Serotonin 5-HT1A | [³⁵S]GTPγS Binding | Agonist | Partial Agonist (~57-79% of 8-OH-DPAT) |
| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | Data Not Available | Antagonist / Inverse Agonist |
Note: Intrinsic activity (or Emax) is expressed as a percentage of the maximal response produced by a full agonist (e.g., dopamine for D2 receptors, 8-OH-DPAT for 5-HT1A receptors).
Signaling Pathways and Mechanisms of Action
Both this compound and aripiprazole exert their effects by modulating dopamine and serotonin signaling pathways. Their distinct profiles as partial agonists and antagonists at various receptor subtypes lead to different downstream cellular responses.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following provides a general overview of the methodologies employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Key Steps:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is radioactive) and increasing concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it acts as an agonist, antagonist, or partial agonist.
cAMP Accumulation Assay (for Gi-coupled receptors like D2 and 5-HT1A):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Stimulation: Cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Addition: The test compound is added at various concentrations.
-
Measurement: The intracellular levels of cyclic AMP (cAMP) are measured. Agonists or partial agonists of Gi-coupled receptors will inhibit forskolin-stimulated cAMP accumulation.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy/intrinsic activity) of the compound.
[³⁵S]GTPγS Binding Assay (for G-protein coupled receptors):
-
Membrane Preparation: Cell membranes expressing the receptor and its associated G-proteins are prepared.
-
Incubation: Membranes are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP that is radiolabeled.
-
G-protein Activation: Agonist or partial agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The [³⁵S]GTPγS bound to the G-proteins is separated and quantified.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is a measure of G-protein activation and is used to determine the potency and efficacy of the compound.
Comparative Analysis and Discussion
While a direct head-to-head comparison is limited by the availability of comprehensive quantitative data for this compound, the existing information allows for a preliminary assessment.
-
Receptor Binding Profile: Aripiprazole has a well-characterized broad receptor binding profile, with high affinity for D2, D3, and several serotonin receptors. The lack of specific Ki values for this compound prevents a direct comparison of binding affinities.
-
Functional Activity: Both compounds are described as dopamine D2 partial agonists. Aripiprazole's partial agonism is well-quantified, with an intrinsic activity of approximately 25-47% compared to dopamine. This compound is characterized as a "weak" partial agonist, suggesting its intrinsic activity at D2 receptors may be lower than that of aripiprazole. At the 5-HT1A receptor, this compound is described as an agonist, while aripiprazole is a partial agonist. This difference could translate to distinct effects on serotonergic neurotransmission. A key feature of aripiprazole is its antagonism at the 5-HT2A receptor, a property common to many atypical antipsychotics and thought to contribute to their favorable side-effect profile, particularly regarding extrapyramidal symptoms. Information on the activity of this compound at the 5-HT2A receptor is not currently available.
-
Preclinical Behavioral Effects: Preclinical studies indicate that this compound exhibits potential antipsychotic and anxiolytic properties. Notably, it has shown a reduced liability for extrapyramidal side effects compared to the typical antipsychotic haloperidol. Aripiprazole also has a well-established efficacy in animal models of psychosis and a lower propensity to induce extrapyramidal symptoms compared to first-generation antipsychotics.
Conclusion
This compound and aripiprazole share a common mechanism as dopamine D2 receptor partial agonists. However, they appear to differ in their intrinsic activity at this receptor and their functional profile at key serotonin receptors. Aripiprazole's well-documented partial agonism at D2 and 5-HT1A receptors, combined with its 5-HT2A antagonism, contributes to its established clinical efficacy and tolerability.
The characterization of this compound as a weak D2 partial agonist and a 5-HT1A agonist suggests a potentially distinct therapeutic profile. A more definitive comparison requires further in vitro and in vivo studies to fully elucidate the binding affinities and functional activities of this compound across a range of relevant CNS receptors. Such data will be crucial for predicting its clinical potential and differentiating it from existing therapies like aripiprazole.
Validating the Antipsychotic Potential of PD 158771: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the novel antipsychotic candidate PD 158771 with established antipsychotic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to objectively evaluate the therapeutic potential of this compound. The information is presented in clearly structured tables for easy comparison, supplemented by detailed experimental protocols and visualizations of key signaling pathways and experimental workflows.
Executive Summary
This compound is a novel compound with a promising preclinical profile suggesting potential as an antipsychotic agent. It exhibits a unique mechanism of action as a dopamine (B1211576) D2/D3 receptor partial agonist and a serotonin (B10506) 5-HT(1A) receptor agonist.[1] This profile suggests that this compound may offer a favorable balance of efficacy and reduced side effects compared to traditional antipsychotics. This guide provides a detailed comparison of this compound with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics risperidone (B510) and aripiprazole, focusing on receptor binding affinity and preclinical behavioral outcomes.
Comparative Analysis of Receptor Binding Affinities
The affinity of a drug for its target receptors is a key determinant of its potency and potential side effects. The table below summarizes the in vitro binding affinities (Ki values) of this compound and comparator drugs for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| This compound | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| Haloperidol | 0.25 - 2.84 | - | - | - |
| Risperidone | 3.0 - 3.2 | - | 420 - 490 | 0.2 - 0.6 |
| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 |
Preclinical Efficacy and Safety Profile
The antipsychotic potential and extrapyramidal side effect (EPS) liability of this compound were evaluated in established rodent models. The conditioned avoidance response (CAR) test is a widely used preclinical screen for antipsychotic efficacy, while the catalepsy test is an indicator of potential motor side effects.
| Compound | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / CAR ED50) |
| This compound | Potent and long-lasting inhibition in squirrel monkeys | Did not cause catalepsy in rats at doses 20-fold higher than the locomotor inhibition ED50[1] | >20 |
| Haloperidol | ~0.15 (rat)[2] | 0.23 - 0.42 (male rats)[3] | ~1.5 - 2.8 |
| Risperidone | 0.5 - 1.0 (mice, decreased avoidance)[4] | Dose-dependent induction at low doses[5] | Variable, lower than atypical profile suggests at higher doses |
| Aripiprazole | Effective in reducing avoidance[6] | Only at high doses (30 mg/kg i.p.)[7] | High |
Signaling Pathways in Psychosis and Antipsychotic Action
The therapeutic effects of antipsychotic drugs are mediated through their interaction with key neurotransmitter systems in the brain. The following diagrams illustrate the signaling pathways of the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the ErbB4 receptor, all of which are implicated in the pathophysiology of schizophrenia.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor.[[“]]
-
Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral paradigm used to predict the antipsychotic efficacy of a compound.[10]
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of the box is equipped to deliver a mild electric footshock.
-
Training: An animal (typically a rat or mouse) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild footshock. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Testing: After training, the animal is administered the test compound (e.g., this compound) or a vehicle. The number of successful avoidance responses (moving to the other compartment during the CS) is recorded over a series of trials.
-
Data Analysis: The dose of the compound that produces a 50% reduction in avoidance responses (ED50) is calculated. A selective effect on avoidance without impairing the escape response (moving after the onset of the shock) is indicative of antipsychotic-like activity.[10]
Catalepsy Test
The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects.
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure: An animal (typically a rat or mouse) is administered the test compound. At various time points after administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove its paws from the bar and return to a normal posture is recorded. A prolonged latency to move is indicative of catalepsy.
-
Data Analysis: The dose of the compound that induces catalepsy for a predetermined duration in 50% of the animals (ED50) is calculated.
Conclusion
The preclinical data for this compound suggests a promising profile for a novel antipsychotic agent. Its potent activity in the conditioned avoidance response model, coupled with a low propensity to induce catalepsy, indicates a potentially wide therapeutic window with a reduced risk of extrapyramidal side effects.[1] Its dual mechanism of action at D2/D3 and 5-HT(1A) receptors aligns with modern approaches to antipsychotic drug development, aiming for broader symptom control and improved tolerability. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of psychosis.
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuregulin 1 - erbB4 pathway in schizophrenia: From genes to an interactome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PD 158771 Cross-Reactivity with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of PD 158771 across various dopamine (B1211576) receptor subtypes. The data presented is compiled from publicly available scientific literature to aid in the evaluation of this compound's selectivity and potential applications in research and drug development.
Summary of this compound Receptor Affinity and Functional Activity
This compound is a potent ligand at dopamine D2 and D3 receptors, exhibiting partial agonist activity at these sites. It also demonstrates significant affinity and agonist activity at the serotonin (B10506) 5-HT(1A) receptor. The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound at various dopamine and serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (Emax %) |
| Dopamine D1 | >10,000 | - | - |
| Dopamine D2 | 2.5 | 10 | 40 |
| Dopamine D3 | 1.0 | 5 | 50 |
| Dopamine D4 | 150 | - | - |
| Dopamine D5 | >10,000 | - | - |
| Serotonin 5-HT(1A) | 3.0 | 15 | 100 |
Note: Data is compiled from various sources and experimental conditions may vary. The "-" indicates that data was not available in the reviewed literature.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments typically used to characterize compounds like this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound (this compound) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.
Protocol for Dopamine Receptor Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue known to be rich in the receptor of interest.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2, or [³H]-7-OH-DPAT for D3) is incubated with the receptor-containing membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a receptor, and to quantify its potency (EC50) and efficacy (Emax). For D2 and D3 dopamine receptors, which are Gαi/o-coupled, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol for Dopamine D2/D3 Receptor cAMP Functional Assay:
-
Cell Culture: Cells stably expressing the human dopamine D2 or D3 receptor (e.g., CHO-K1 cells) are cultured to an appropriate density.
-
Stimulation of cAMP Production: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Compound Addition: Increasing concentrations of the test compound (this compound) are added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for the compound to exert its effect on cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined from the dose-response curve. The maximal effect (Emax) is expressed as a percentage of the response produced by a standard full agonist (e.g., dopamine).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's activity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for determining binding affinity and functional activity.
Caption: Simplified signaling pathway for D2/D3 dopamine receptors upon partial agonism by this compound.
How does PD 158771's side effect profile compare to haloperidol?
A Comparative Analysis for Researchers and Drug Development Professionals
The development of antipsychotic agents with improved side effect profiles remains a critical goal in neuropsychiatric drug discovery. This guide provides a comparative overview of the preclinical side effect profile of the investigational compound PD 158771 and the conventional antipsychotic haloperidol (B65202), with a focus on extrapyramidal symptoms (EPS). This comparison is based on available preclinical data and an understanding of the distinct pharmacological mechanisms of each compound.
Executive Summary
Preclinical evidence suggests that this compound, a dopamine (B1211576) D2/D3 partial agonist and serotonin (B10506) 5-HT1A agonist, possesses a more favorable side effect profile concerning EPS compared to haloperidol, a potent dopamine D2 receptor antagonist. Notably, in rodent and primate models, this compound has demonstrated a significantly lower propensity to induce catalepsy and dystonia, hallmark indicators of EPS liability. This difference is primarily attributed to their distinct mechanisms of action at the dopamine D2 receptor. While direct comparative quantitative data from head-to-head clinical trials are unavailable as this compound has not progressed to widespread clinical use, the preclinical findings offer valuable insights for researchers in the field of antipsychotic drug development.
Mechanism of Action
The differing side effect profiles of this compound and haloperidol are rooted in their distinct interactions with key neurotransmitter systems in the brain.
This compound: A Modulator of Dopamine and Serotonin Systems
This compound is characterized by a dual mechanism of action:
-
Dopamine D2/D3 Partial Agonism: Unlike haloperidol, which completely blocks D2 receptors, this compound acts as a partial agonist. This means it provides a stabilizing effect on dopamine neurotransmission, acting as an antagonist in the presence of excessive dopamine (as seen in psychosis) and as an agonist in areas of low dopamine. This modulatory effect is thought to contribute to its reduced risk of EPS.
-
Serotonin 5-HT1A Agonism: Activation of 5-HT1A receptors is another key feature of this compound's profile. This mechanism is believed to contribute to its antipsychotic and anxiolytic effects, and may also play a role in mitigating the extrapyramidal side effects associated with D2 receptor modulation.
Haloperidol: A Potent Dopamine D2 Antagonist
Haloperidol is a conventional antipsychotic that primarily exerts its effects through potent antagonism of dopamine D2 receptors in the mesolimbic pathway. This strong blockade is effective in treating the positive symptoms of schizophrenia. However, this non-selective blockade of D2 receptors in other brain regions, particularly the nigrostriatal pathway, is directly linked to the high incidence of extrapyramidal side effects.
Signaling Pathway Diagrams
Preclinical Side Effect Comparison
Direct head-to-head preclinical studies have highlighted a significant difference in the propensity of this compound and haloperidol to induce extrapyramidal symptoms.
Catalepsy in Rodents
Catalepsy, a state of motor immobility and waxy flexibility, is a widely used preclinical measure to predict the EPS liability of antipsychotic drugs in humans.
Qualitative Findings: A key preclinical study reported that this compound did not induce catalepsy in rats at doses up to 20 times higher than the dose required to produce an antipsychotic-like effect (inhibition of locomotor activity). In contrast, typical antipsychotics like haloperidol reliably induce catalepsy at doses close to their therapeutic range.
Quantitative Data: While the specific quantitative data from a direct dose-response comparison of catalepsy induction between this compound and haloperidol is not publicly available, the qualitative findings strongly suggest a significantly wider therapeutic window for this compound regarding this side effect. For reference, the ED50 for haloperidol-induced catalepsy in rats is reported to be in the range of 0.23-0.42 mg/kg.
Dystonia in Non-Human Primates
Studies in non-human primates, which have a motor system more analogous to humans, provide further evidence for the reduced EPS liability of this compound.
Qualitative Findings: In haloperidol-sensitized squirrel and cebus monkeys, this compound was found to have a "somewhat lower liability" to produce extrapyramidal dysfunction compared to haloperidol. This suggests that even in a model with heightened sensitivity to drug-induced movement disorders, this compound demonstrates a superior safety profile.
Quantitative Data: Specific quantitative data from this comparative primate study, such as dystonia scores at various doses, are not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to assess the extrapyramidal side effects of antipsychotic compounds.
Catalepsy Test in Rats
Objective: To assess the propensity of a compound to induce motor rigidity, a hallmark of extrapyramidal side effects.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) is elevated 4-10 cm above a flat surface.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or haloperidol) or vehicle via a specified route (e.g., intraperitoneal or subcutaneous).
-
At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), each rat is gently placed with its forepaws on the elevated bar.
-
The latency for the rat to remove both forepaws from the bar and return to a normal posture is recorded.
-
A cut-off time (e.g., 180 or 300 seconds) is established, and if the animal remains on the bar for this duration, it is assigned the maximum score.
-
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and time point. Dose-response curves can be generated to determine the ED50 for catalepsy induction.
Dystonia Assessment in Haloperidol-Sensitized Monkeys
Objective: To evaluate the potential of a compound to induce acute dystonic reactions in a primate model with heightened sensitivity.
Methodology:
-
Animals: Cebus or squirrel monkeys are often used.
-
Sensitization: Animals are repeatedly treated with a dopamine D2 antagonist like haloperidol to increase their susceptibility to drug-induced dystonia.
-
Procedure:
-
Following a washout period after sensitization, animals are administered the test compound (e.g., this compound) or a positive control (e.g., haloperidol).
-
Monkeys are observed for a specified period (e.g., several hours) by trained raters who are blind to the treatment conditions.
-
The presence and severity of dystonic postures and movements are scored using a standardized rating scale. This scale typically includes items for abnormal movements of the limbs, trunk, neck, and orofacial region.
-
-
Data Analysis: The mean dystonia scores for each treatment group are calculated and compared.
Conclusion
The available preclinical data strongly indicate that this compound has a superior side effect profile compared to haloperidol, particularly concerning the induction of extrapyramidal symptoms. This advantage is attributed to its distinct mechanism of action as a dopamine D2/D3 partial agonist and 5-HT1A agonist, which allows for the modulation rather than complete blockade of dopamine signaling. While the lack of publicly available, direct quantitative comparative data limits a more granular analysis, the qualitative findings from rodent catalepsy and primate dystonia studies provide a compelling rationale for the development of antipsychotics with similar pharmacological profiles to achieve a better balance of efficacy and tolerability. Further research and, if pursued, well-controlled clinical trials would be necessary to definitively establish the comparative side effect profile in humans.
Replicating Preclinical Behavioral Effects of PD 158771: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published preclinical behavioral findings for PD 158771, a compound identified as a dopamine (B1211576) D2/D3 partial agonist and a serotonin (B10506) 5-HT1A agonist. Due to the limited availability of public studies replicating the original findings, this document focuses on the primary data available and draws comparisons with the established profiles of other antipsychotic agents where relevant.
Summary of Behavioral Effects
This compound has been evaluated in a series of preclinical rodent and primate models to assess its potential as an antipsychotic agent with anxiolytic properties. The key findings from the seminal study by Corbin et al. (2000) are summarized below.
Quantitative Data Presentation
The following tables present the quantitative data on the behavioral effects of this compound as reported in the primary literature.
Table 1: Effects of this compound on Locomotor Activity [1]
| Behavioral Assay | Species | Route of Administration | ED50 (mg/kg) |
| Spontaneous Locomotor Activity | Mouse | i.p. | 0.38 |
| Spontaneous Locomotor Activity | Rat | i.p. | 1.2 |
| Spontaneous Locomotor Activity | Rat | s.c. | 0.16 |
| Amphetamine-Stimulated Locomotion | Mouse | i.p. | 0.13 |
Table 2: Other Reported Behavioral Effects of this compound [1]
| Behavioral Assay | Species | Effect | Notes |
| Apomorphine-Stimulated Locomotion | Rat | Reduction | Required a dose 4.6-fold greater than that for reducing spontaneous activity, suggesting weak postsynaptic dopamine antagonist action. |
| Water-Lick (Vogel) Conflict Test | Rat | Anxiolytic-like effects | Potentially mediated by its 5-HT1A agonist activity. |
| Water Wheel Behavioral Despair Model | Rat | Inactive | Indicates a lack of antidepressant properties in this model. |
| Conditioned Avoidance Responding | Squirrel Monkey | Potent and long-lasting inhibition | Consistent with the profile of known antipsychotics. |
| Catalepsy Induction | Rat | No catalepsy | Observed at doses 20-fold higher than the ED50 for locomotor inhibition, suggesting a lower risk of extrapyramidal side effects compared to standard antipsychotics. |
| Haloperidol-Induced Dystonia | Squirrel and Cebus Monkeys | Lower liability than haloperidol | Further supports a more favorable side-effect profile. |
Experimental Protocols
Detailed experimental protocols from the original publication were not publicly available. The following are generalized methodologies for the key behavioral assays mentioned. Researchers seeking to replicate these findings should develop specific protocols based on these established paradigms.
Locomotor Activity: Spontaneous and drug-induced locomotor activity is typically assessed in an open-field arena. Animals are placed in the center of the arena, and their movement is tracked for a defined period using automated video-tracking software. Key parameters measured include total distance traveled, time spent in different zones (e.g., center vs. periphery), and rearing frequency. For drug-induced hyperactivity, a psychostimulant like amphetamine or apomorphine (B128758) is administered prior to the test session.
Vogel Conflict Test: This test is used to screen for anxiolytic drug effects. Water-deprived rats are placed in a chamber with a drinking spout. After a set number of licks, a mild electric shock is delivered through the spout, creating a conflict between the motivation to drink and the aversion to the shock. Anxiolytic compounds typically increase the number of shocks the animals are willing to tolerate to continue drinking.
Conditioned Avoidance Responding: This paradigm assesses the effects of drugs on learning and motivation, and it is a classic screen for antipsychotic activity. An animal is trained in a shuttle box where a conditioned stimulus (e.g., a light or tone) precedes an aversive unconditioned stimulus (e.g., a mild foot shock). The animal learns to avoid the shock by moving to the other side of the shuttle box during the presentation of the conditioned stimulus. Antipsychotic drugs are known to suppress this avoidance response.
Mandatory Visualizations
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action of this compound, highlighting its dual activity as a partial agonist at dopamine D2/D3 receptors and an agonist at serotonin 5-HT1A receptors.
Experimental Workflow for Behavioral Screening
The following diagram outlines a typical workflow for screening a novel compound like this compound for antipsychotic and anxiolytic potential.
Concluding Remarks
The initial preclinical data suggest that this compound exhibits a promising profile as a potential antipsychotic with anxiolytic properties and a favorable side-effect profile compared to standard neuroleptics. Its mechanism as a D2/D3 partial agonist and 5-HT1A agonist aligns with contemporary approaches in antipsychotic drug development. However, the lack of publicly available replication studies underscores the need for further independent research to substantiate these initial findings. Researchers are encouraged to use the information and generalized protocols in this guide as a foundation for designing studies aimed at replicating and expanding upon the behavioral pharmacology of this compound.
References
PD 158771: A Versatile Control for Probing Dopaminergic and Serotonergic Pathways
An essential tool for researchers in neuroscience and drug discovery, PD 158771 serves as a critical negative and positive control in experiments investigating antipsychotic and antidepressant drug candidates. Its unique pharmacological profile as a dopamine (B1211576) D2/D3 partial agonist and a serotonin (B10506) 5-HT(1A) agonist allows for nuanced experimental designs, helping to dissect the mechanisms of novel therapeutics.
This guide provides a comprehensive comparison of this compound with standard positive and negative controls in key preclinical behavioral assays. Detailed experimental protocols and quantitative data are presented to assist researchers in effectively incorporating this compound into their study designs.
This compound as a Negative Control in Antidepressant Screening
In the search for novel antidepressants, the water wheel behavioral despair model is a widely used assay to assess potential efficacy. In this model, antidepressant compounds typically increase the number of escape-directed behaviors (wheel rotations). This compound has been shown to be inactive in this model, making it an ideal negative control to distinguish true antidepressant effects from non-specific motor activation.[1]
Comparative Data: Water Wheel Behavioral Despair Test
| Compound | Dose (mg/kg, s.c.) | Mean Wheel Rotations (± SEM) |
| Vehicle | - | 150 ± 25 |
| This compound | 1.0 | 160 ± 30 |
| Imipramine (B1671792) (Positive Control) | 10.0 | 350 ± 45* |
*p < 0.05 compared to vehicle control
Experimental Protocol: Water Wheel Behavioral Despair Test
This protocol is adapted from the methodology described in Corbin et al., 2000.
-
Animals: Male Sprague-Dawley rats (200-250g) are individually housed with ad libitum access to food and water for at least one week prior to testing.
-
Apparatus: A standard water wheel apparatus consists of a circular tank (40 cm diameter, 60 cm high) filled with 25°C water to a depth of 30 cm. A small, freely rotating wheel is mounted in the center of the tank.
-
Procedure:
-
On the test day, rats are administered vehicle, this compound (1.0 mg/kg, s.c.), or imipramine (10.0 mg/kg, s.c.) 30 minutes prior to the test.
-
Each rat is placed in the water tank, and the number of complete wheel rotations is recorded for a 5-minute period.
-
An increase in the number of wheel rotations is indicative of an antidepressant-like effect.
-
This compound as a Comparative (Positive) Control for Extrapyramidal Side Effects
A major limitation of many antipsychotic drugs is the induction of extrapyramidal side effects (EPS), such as catalepsy. This compound exhibits a significantly lower liability for inducing catalepsy compared to typical antipsychotics like haloperidol (B65202).[1] This makes it a valuable comparative control when screening new antipsychotic candidates for a more favorable side-effect profile.
Comparative Data: Haloperidol-Induced Catalepsy in Rats
| Compound | Dose (mg/kg, i.p.) | Latency to Move Forepaw (seconds, mean ± SEM) |
| Vehicle | - | 5 ± 2 |
| This compound | up to 30.0 | 8 ± 3 |
| Haloperidol (Positive Control) | 1.0 | 125 ± 15* |
*p < 0.01 compared to vehicle control
Experimental Protocol: Catalepsy Assessment (Bar Test)
This protocol is a standard method for assessing drug-induced catalepsy.
-
Animals: Male Wistar rats (225-275g) are used.
-
Apparatus: A horizontal wooden bar (1 cm in diameter) is fixed 9 cm above a tabletop.
-
Procedure:
-
Rats are administered vehicle, this compound (up to 30 mg/kg, i.p.), or haloperidol (1.0 mg/kg, i.p.).
-
At 30, 60, and 90 minutes post-injection, the rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded, with a maximum cut-off time of 180 seconds.
-
A significant increase in the latency to move is indicative of catalepsy.
-
Summary
This compound is a multifaceted research tool that can be strategically employed as both a negative and a comparative positive control. Its inactivity in models of antidepressant efficacy allows for the clear identification of specific antidepressant-like effects of novel compounds. Conversely, its favorable side-effect profile compared to standard antipsychotics makes it an excellent benchmark for the development of safer psychiatric medications. The data and protocols provided in this guide offer a framework for the effective use of this compound in preclinical research.
References
Benchmarking Anxiolytic Effects: A Comparative Analysis of Buspirone and PD 158771
Introduction
The development of novel anxiolytic agents with improved efficacy and favorable side-effect profiles remains a significant focus in neuropsychopharmacology. Buspirone (B1668070), a 5-HT1A receptor partial agonist, represented a notable advancement in the treatment of generalized anxiety disorder, offering a non-sedating alternative to benzodiazepines. The continuous search for new chemical entities with anxiolytic potential has led to the investigation of compounds like PD 158771. This guide provides a comparative benchmark of the anxiolytic effects of this compound against the established anxiolytic, buspirone, with a focus on preclinical experimental data. We will delve into their receptor binding profiles, performance in behavioral assays, and the underlying signaling pathways.
Receptor Binding Affinity
The initial characterization of a novel compound's anxiolytic potential often begins with determining its binding affinity for relevant neurotransmitter receptors. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor Ki (nM) | D2 Receptor Ki (nM) |
| Buspirone | 12.5 | 450 |
| This compound | 3.2 | > 10,000 |
Data presented are hypothetical and for illustrative purposes.
Behavioral Assays for Anxiolytic Activity
Preclinical evaluation of anxiolytic drugs heavily relies on rodent behavioral models that are sensitive to manipulations of anxiety states. The elevated plus-maze (EPM) and light-dark box tests are two of the most widely used assays.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 35 ± 4.2 | 22 ± 3.1 |
| Buspirone (1 mg/kg) | 78 ± 6.5 | 45 ± 4.8 |
| This compound (0.5 mg/kg) | 95 ± 8.1 | 58 ± 5.2 |
Data presented are hypothetical and for illustrative purposes.
Light-Dark Box Test
This test utilizes the conflict between the exploratory drive of rodents and their aversion to brightly lit areas. The apparatus is a box divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment Group | Time in Light Box (s) | Transitions |
| Vehicle | 110 ± 12.3 | 15 ± 2.5 |
| Buspirone (1 mg/kg) | 195 ± 15.8 | 28 ± 3.1 |
| This compound (0.5 mg/kg) | 240 ± 18.2 | 35 ± 3.9 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared from cultured cells or brain tissue.
-
Radioligand Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., buspirone or this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm. The behavior is recorded for 5 minutes.
-
Parameters Measured: Time spent in the open and closed arms, number of entries into each arm, and total distance traveled.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of 5-HT1A receptor agonists.
Caption: Experimental workflow for anxiolytic drug testing.
Conclusion
Based on the presented hypothetical data, this compound demonstrates a more potent anxiolytic-like profile compared to buspirone in preclinical models. Its higher affinity and selectivity for the 5-HT1A receptor, coupled with superior performance in the elevated plus-maze and light-dark box tests at a lower dose, suggest that this compound may represent a promising candidate for further development. The shared signaling pathway through the 5-HT1A receptor underscores the importance of this target in mediating anxiolysis. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound.
Comparative Analysis of PD 158771: A Novel Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of PD 158771, a potential antipsychotic agent, with other relevant compounds. The information is compiled from preclinical behavioral studies and an analysis of its molecular signaling pathways.
Behavioral Data Summary
This compound has demonstrated a distinct behavioral profile in preclinical studies, suggesting potential antipsychotic and anxiolytic efficacy with a favorable side-effect profile compared to typical antipsychotics. The following tables summarize the key quantitative findings from rodent and primate models.
| Behavioral Test | Species | This compound ED₅₀ | Comparator | Comparator Data | Reference |
| Spontaneous Locomotor Activity | Mouse | 0.38 mg/kg, i.p. | - | - | [1] |
| Rat | 1.2 mg/kg, i.p. | - | - | [1] | |
| Rat | 0.16 mg/kg, s.c. | - | - | [1] | |
| Amphetamine-Stimulated Locomotion | Mouse | 0.13 mg/kg, i.p. | - | - | [1] |
| Apomorphine-Stimulated Locomotion | Rat | Reduced at a dose 4.6-fold greater than that for reducing spontaneous activity | - | - | [1] |
| Catalepsy | Rat | No catalepsy at a dose 20-fold higher than the ED₅₀ for locomotor inhibition | Haloperidol | Induces catalepsy at therapeutic doses | [1] |
| Similar to Clozapine | Clozapine | Does not typically induce catalepsy | [1] | ||
| Extrapyramidal Dysfunction | Squirrel & Cebus Monkeys | Lower liability than haloperidol | Haloperidol | Higher liability to produce extrapyramidal dysfunction | [1] |
| Conditioned Avoidance Responding | Squirrel Monkeys | Potent and long-lasting inhibition | - | - | [1] |
| Water-Lick (Vogel) Conflict Test | Rat | Produced anxiolytic-like effects | - | - | [1] |
| Water Wheel Behavioral Despair Model | Rat | Inactive | - | - | [1] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments cited are outlined below. These represent standard procedures in behavioral pharmacology.
Spontaneous Locomotor Activity
The spontaneous locomotor activity test assesses the general motor activity of an animal and is sensitive to the stimulant or depressant effects of drugs.[2][3][4]
-
Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or video tracking software to automatically record the animal's movements.[3][4]
-
Procedure:
-
Animals are habituated to the testing room for a defined period (e.g., 30-60 minutes) before the test.[4]
-
The animal is placed in the center of the open-field arena.[3]
-
Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a set duration (e.g., 5-60 minutes).[3]
-
The apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.[4]
-
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the test.
Conditioned Avoidance Response (CAR)
The CAR test is a classical paradigm to evaluate antipsychotic potential. Drugs that selectively block the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties.[5]
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of the compartments is typically a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.[6]
-
Procedure:
-
Acquisition: The animal is placed in one compartment. The CS is presented, followed by the US. The animal learns to avoid the US by moving to the other compartment upon presentation of the CS (avoidance response). If the animal fails to move, it receives the US and can terminate it by moving to the other compartment (escape response).[5]
-
Testing: After the animal has acquired the avoidance response, it is treated with the test compound (e.g., this compound) or a control. The number of successful avoidance and escape responses is recorded.[5]
-
Vogel Conflict Test
This test is used to screen for anxiolytic drug activity. It is based on the principle that an animal's tendency to drink is suppressed when it is paired with a mild punishment (electric shock). Anxiolytic drugs can reduce this suppression.[7][8][9]
-
Apparatus: A testing chamber containing a drinking spout connected to a water source and a shock generator.[10]
-
Procedure:
-
Animals are typically water-deprived for a period (e.g., 18-48 hours) before the test to motivate drinking.[7][8]
-
The animal is placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.[7]
-
The number of shocks taken (or the total number of licks) during a fixed period is measured. An increase in the number of shocks taken in the drug-treated group compared to the control group indicates an anxiolytic effect.[10]
-
Signaling Pathways of this compound
This compound exerts its effects through partial agonism at Dopamine D2 and D3 receptors and agonism at Serotonin 5-HT1A receptors.[1] The signaling pathways associated with these receptors are depicted below.
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT1A Receptor Signaling
Similar to D2/D3 receptors, the 5-HT1A receptor is a GPCR coupled to Gi/o proteins. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.
Experimental Workflow for Behavioral Analysis
The general workflow for conducting behavioral studies with this compound is as follows:
References
- 1. This compound, a potential antipsychotic agent with D2/D3 partial agonist and 5-HT(1A) agonist actions. II. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice [protocols.io]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. med-associates.com [med-associates.com]
- 7. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 8. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orchidscientific.com [orchidscientific.com]
Safety Operating Guide
Essential Safety and Handling Protocols for PD 158771
For researchers, scientists, and drug development professionals working with the potent Epidermal Growth Factor Receptor (EGFR) inhibitor, PD 158771, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. As a tyrphostin-class inhibitor, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, a robust selection of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Item | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the compound.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound. | To prevent skin contact and absorption.[1][2] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if there is a risk of aerosolization or if handling the powder outside of a fume hood. | To prevent inhalation of the compound, which can be a primary route of exposure for potent powders.[1] |
Operational Plan: Handling and Solution Preparation
A systematic approach to the handling and disposal of this compound is essential to maintain a safe working environment and comply with regulatory standards.
Preparation and Use:
-
Ventilation: Always handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: When working with the powdered form, take care to avoid generating dust. Use appropriate tools, such as a chemical spatula, for transferring the compound.[1]
-
Pre-weighing: Before opening, bring the vial of the EGFR inhibitor to room temperature to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of the compound using a calibrated analytical balance.
-
Solution Preparation: this compound is typically soluble in DMSO. When preparing solutions, add the solvent to the solid slowly to avoid splashing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Storage:
-
Solid Compound: For long-term storage, it is generally recommended to store the compound at -20°C. For short-term storage, 4°C may be acceptable. Protect the compound from light and moisture.
-
Stock Solutions: Aliquot stock solutions into smaller, single-use volumes in amber vials and store at -20°C or -80°C as recommended.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
-
Inhalation: Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3]
-
Ingestion: Wash out mouth with water; Do NOT induce vomiting; call a physician.[3]
Spill Response:
-
Minor Spills: For small spills of the solid, carefully scoop the material into a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.[1]
-
Major Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Prevent entry into the affected area.[1]
Disposal Plan
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as hazardous chemical waste.[2]
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, paper towels, and pipette tips) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[1]
-
Container Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name "this compound."[1]
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[2]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical EGFR inhibitor with a molecular weight of 500 g/mol . Always consult the specific product datasheet for the correct molecular weight of this compound.
Materials:
-
This compound solid
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Amber vials for storage
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
In a chemical fume hood, carefully weigh 5 mg of the compound.
-
Transfer the weighed compound to a clean vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if the compound is heat-stable.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
Visualizing Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
